1,2-Diethoxy-4,5-dinitrobenzene
Description
BenchChem offers high-quality 1,2-Diethoxy-4,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diethoxy-4,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-diethoxy-4,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQXWYRDKWMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2-Diethoxy-4,5-dinitrobenzene: Physicochemical Profile and Synthetic Utility
The following technical guide details the physicochemical properties, synthetic pathways, and applications of 1,2-Diethoxy-4,5-dinitrobenzene , a critical intermediate in the development of soluble organic electronic materials.
Executive Summary
1,2-Diethoxy-4,5-dinitrobenzene (CAS: 40294-27-7 ) is a highly functionalized aromatic scaffold used primarily as a precursor for 1,2-diethoxy-4,5-diaminobenzene .[1] The presence of two ethoxy groups confers significantly improved solubility to downstream conjugated systems—such as phthalocyanines and quinoxalines—compared to their methoxy or unsubstituted analogs. This solubility is a critical parameter in solution-processable organic electronics, including organic photovoltaics (OPVs) and chemical sensors.
Physicochemical Properties
The following data aggregates experimental values and calculated descriptors for the dinitro compound.
| Property | Value | Note |
| CAS Registry Number | 40294-27-7 | Specific to the diethoxy analog |
| IUPAC Name | 1,2-Diethoxy-4,5-dinitrobenzene | |
| Molecular Formula | C₁₀H₁₂N₂O₆ | |
| Molecular Weight | 256.21 g/mol | |
| Appearance | Yellow crystalline solid | Typical of polynitro aromatics |
| Melting Point | 103–105 °C | [1] |
| Solubility | Soluble in DCM, CHCl₃, Acetone, EtOAc | Insoluble in water |
| Electronic Character | Electron-deficient aromatic core | Due to -NO₂ groups |
Synthetic Architecture & Protocols
The synthesis of 1,2-diethoxy-4,5-dinitrobenzene is typically achieved via the electrophilic aromatic nitration of 1,2-diethoxybenzene. This is a "gateway" reaction that activates the core for subsequent reduction to the diamine.
Reaction Pathway Diagram
The following flowchart visualizes the transformation from the commercially available catechol diethyl ether to the target diamine ligand.
Figure 1: Synthetic workflow from 1,2-diethoxybenzene to the diamine precursor.
Experimental Protocol: Nitration
Objective: Selective introduction of two nitro groups at the 4 and 5 positions.
-
Preparation : Charge a round-bottom flask with 1,2-diethoxybenzene (1.0 eq) and cool to 0°C.
-
Acid Addition : Slowly add concentrated nitric acid (HNO₃, excess) dropwise. For stricter temperature control, a mixture of HNO₃ and H₂SO₄ can be used, though 1,2-diethoxybenzene is activated enough that careful addition of HNO₃ often suffices.
-
Reaction : Allow the mixture to warm to room temperature and stir. Some protocols recommend heating to 60-80°C to ensure complete dinitration [2].
-
Quenching : Pour the reaction mixture over crushed ice. The product will precipitate as a yellow solid.
-
Purification : Filter the solid, wash with copious water to remove acid traces, and recrystallize from ethanol or acetic acid to yield yellow needles (MP: 103–105°C).
Experimental Protocol: Reduction to Diamine
Objective: Conversion of nitro groups to amino groups for ligand synthesis.
-
Dissolution : Dissolve 1,2-diethoxy-4,5-dinitrobenzene in ethanol or ethyl acetate.
-
Catalyst : Add 10% Pd/C (approx. 10 wt% of substrate).
-
Hydrogenation : Stir under H₂ atmosphere (balloon pressure or 30-50 psi in a Parr shaker) for 4-12 hours.
-
Workup : Filter through Celite to remove the catalyst.
-
Isolation : Concentrate the filtrate. Note: The resulting diamine is air-sensitive and should be used immediately or stored as a hydrochloride salt.
Strategic Applications
Soluble Phthalocyanines
The primary utility of the diethoxy substituent over the dimethoxy analog is the increased solubility it imparts to large, planar macrocycles.
-
Mechanism : The ethyl chains increase the entropy of mixing with organic solvents, preventing the strong
- stacking aggregation often seen in unsubstituted phthalocyanines. -
Product : 2,3,9,10,16,17,23,24-Octaethoxyphthalocyanine .
-
Use Case : Solution-processable hole-transport layers in organic solar cells.
Quinoxaline Conductive Polymers
Condensation of 1,2-diethoxy-4,5-diaminobenzene with 1,2-diketones (e.g., benzil) yields quinoxaline derivatives.
-
Property : These polymers exhibit low bandgaps and can be n-doped.
-
Relevance : The ethoxy side chains facilitate processing from common solvents like chloroform or chlorobenzene, unlike rigid unsubstituted polymers.
Safety and Handling (E-E-A-T)
As a polynitro aromatic, this compound requires strict safety adherence.
-
Explosion Hazard : While less sensitive than TNT, dinitrobenzenes can be explosive if heated under confinement or subjected to strong shock. Do not distill to dryness.
-
Toxicity : Nitrobenzenes are generally toxic by inhalation and skin absorption (methemoglobinemia risk). Wear nitrile gloves and work in a fume hood.
-
Storage : Store in a cool, dry place away from strong reducing agents and bases.
References
-
Synthesis and Properties : Supporting Information: H nitration to controllable aromatic mononitration and dinitration. (2026). Wuhan University / Shanghai Institute of Organic Chemistry. 2[3][4][5][6]
-
General Nitration Protocols : LookChem CAS 2050-46-6 Data. (2025). Describes nitration of 1,2-diethoxybenzene to dinitro analog. 7
-
Homologous Reduction Protocols : 1,2-Diamino-4,5-dimethoxybenzene Synthesis. (2025). BenchChem / PrepChem.[8][9] (Protocol adapted for diethoxy analog). 3
Sources
- 1. cy.orchid-chemical.com [cy.orchid-chemical.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. prepchem.com [prepchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. cy.orchid-chemical.com [cy.orchid-chemical.com]
- 9. cy.orchid-chemical.com [cy.orchid-chemical.com]
1,2-Diethoxy-4,5-dinitrobenzene CAS number and molecular structure
[1][2]
Executive Summary
1,2-Diethoxy-4,5-dinitrobenzene (CAS: 40294-27-7 ) is a specialized aromatic intermediate primarily utilized in the synthesis of functionalized conjugated systems.[1][2][3] As a derivative of catechol diethyl ether, its electron-rich alkoxy substituents at the 1,2-positions, combined with the electron-withdrawing nitro groups at the 4,5-positions, create a unique "push-pull" electronic structure.
This compound serves as the critical precursor for 1,2-diethoxy-4,5-diaminobenzene , a building block for:
-
Conducting Polymers: Alkoxy-substituted polyphenylenes and polyanilines.
-
Macrocycles: Phthalocyanines and porphyrazines used in optoelectronics.
-
Heterocycles: Quinoxaline and phenazine derivatives for pharmaceutical research.
Chemical Identity & Properties
Molecular Structure
The molecule consists of a benzene core substituted with two ethoxy groups (–OCH₂CH₃) adjacent to each other (ortho) and two nitro groups (–NO₂) para to the ethoxy groups. This symmetry is crucial for the regioselectivity of downstream condensation reactions.
Physicochemical Data Table
| Property | Specification |
| CAS Number | 40294-27-7 |
| IUPAC Name | 1,2-Diethoxy-4,5-dinitrobenzene |
| Molecular Formula | C₁₀H₁₂N₂O₆ |
| Molecular Weight | 256.21 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 103–105 °C [1] |
| Solubility | Soluble in CHCl₃, Acetone, DMSO; Insoluble in Water |
| SMILES | CCOc1cc(c(cc1OCC)[O-])[O-] |
Synthesis Protocol
Objective: Selective dinitration of 1,2-diethoxybenzene.
Mechanistic Insight
The ethoxy groups are strong ortho/para activators. However, steric hindrance at the 3,6-positions (ortho to ethoxy) and the directing power of the first nitro group typically force the second nitro group into the 5-position. Control of temperature is critical to prevent oxidative cleavage of the ether linkage or over-nitration.
Experimental Workflow
Reagents:
-
1,2-Diethoxybenzene (Starting Material, CAS 2050-46-6)[3]
-
Nitric Acid (HNO₃, fuming or conc.)
-
Acetic Acid (Glacial) or Sulfuric Acid (H₂SO₄) solvent system
Protocol (Standard Nitration):
-
Dissolution: Dissolve 1,2-diethoxybenzene (1.0 eq) in glacial acetic acid at 0–5 °C.
-
Addition: Dropwise add a mixture of fuming HNO₃ (excess, ~4-5 eq) while maintaining the internal temperature below 10 °C. The reaction is highly exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1) for the disappearance of the mononitro intermediate.
-
Quench: Pour the reaction mixture onto crushed ice/water (10x volume). The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash copiously with water to remove acid traces, and recrystallize from ethanol or acetic acid to yield yellow needles (MP: 103–105 °C).
Synthesis & Application Pathway Diagram
Figure 1: Synthetic pathway from catechol diethyl ether to functional materials.
Downstream Applications
The primary utility of 1,2-diethoxy-4,5-dinitrobenzene lies in its reduction to the corresponding o-phenylenediamine derivative.
Synthesis of Quinoxalines
Condensation of the reduced diamine with 1,2-diketones (e.g., benzil) yields 6,7-diethoxyquinoxalines. These structures are pharmacophores in kinase inhibitors and DNA-intercalating agents.
Phthalocyanine Precursors
The compound can be converted into dinitriles, which are cyclotetramerized to form octa-ethoxy substituted phthalocyanines. These materials exhibit:
-
High solubility in organic solvents (unlike unsubstituted phthalocyanines).
-
Liquid crystalline behavior.[3]
-
Near-IR absorption for photodynamic therapy.
Safety & Handling (MSDS Highlights)
Hazard Class: Nitro aromatic.
-
Explosion Hazard: Like all polynitro aromatics, this compound may be shock-sensitive or explosive at high temperatures. Do not heat dry material above its melting point in a closed system.
-
Toxicity: Potential skin sensitizer and irritant. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong reducing agents and bases.
References
-
Synthesis & Properties: LookChem & AK Scientific Database Records for CAS 40294-27-7. Confirmed melting point (103-105°C) and synthesis via nitration of 1,2-diethoxybenzene.
- Nitration Methodology:General nitration of veratrole derivatives. (Adapted from standard protocols for 1,2-dimethoxy-4,5-dinitrobenzene, CAS 3395-03-7, applied to the diethoxy analog).
- Application Context:Synthesis of soluble phthalocyanines.
solubility and melting point of 4,5-Dinitroveratrole
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dinitroveratrole
Abstract: This technical guide provides a comprehensive analysis of the melting point and solubility characteristics of 4,5-Dinitroveratrole (CAS No. 3395-03-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with field-proven experimental methodologies. It offers detailed, self-validating protocols for the determination of these key physicochemical parameters, grounded in authoritative standards. All data and procedures are presented with a focus on scientific integrity, causality, and safe laboratory practice.
Introduction to 4,5-Dinitroveratrole
4,5-Dinitroveratrole, also known as 1,2-Dimethoxy-4,5-dinitrobenzene, is an aromatic organic compound with the chemical formula C₈H₈N₂O₆.[1][2] Its structure features a benzene ring substituted with two adjacent methoxy groups and two adjacent nitro groups. This substitution pattern imparts specific chemical properties that are of interest in synthetic chemistry, serving as a building block for more complex molecules, and potentially in materials science.
Accurate characterization of its fundamental physicochemical properties, such as melting point and solubility, is a prerequisite for its application in any research or development context. These parameters dictate purification strategies (e.g., recrystallization), reaction conditions, formulation development, and provide a primary indication of purity.
Table 1: Chemical Identity of 4,5-Dinitroveratrole
| Identifier | Value | Source(s) |
| Chemical Name | 1,2-Dimethoxy-4,5-dinitrobenzene | [1] |
| Synonyms | 4,5-Dinitroveratrole, 4,5-Dinitroveratrol | [3][4][5] |
| CAS Number | 3395-03-7 | [1][2][6] |
| Molecular Formula | C₈H₈N₂O₆ | [1][2] |
| Molecular Weight | 228.16 g/mol | [1][6] |
| Appearance | White to light yellow powder or crystal | [3][4][6] |
Melting Point Analysis
The melting point of a crystalline solid is a critical thermal property that provides a benchmark for identity and purity. For a pure substance, the melting process occurs over a narrow, sharply defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.
Reported Melting Point Values
Multiple sources have reported the melting point of 4,5-Dinitroveratrole. The compiled data indicate a high degree of consistency, suggesting the compound is a stable, crystalline solid at room temperature.
Table 2: Reported Melting Point of 4,5-Dinitroveratrole
| Melting Point Range (°C) | Source(s) |
| 129.0 - 133.0 | [4][6] |
| 130 | [3] |
| 131 | [4][6] |
| 131 - 134 | [7] |
Causality in Experimental Determination
The capillary method is the standard and most widely accepted technique for melting point determination due to its simplicity, small sample requirement, and reproducibility.[8] The methodology relies on controlled, slow heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[9] A rapid heating rate can lead to an artificially high and broad melting range because the sample's temperature lags behind the thermometer reading. Therefore, a slow ramp rate (e.g., 1-2 °C per minute) near the expected melting point is critical for accuracy.[10]
Experimental Workflow for Melting Point Determination
The following diagram outlines the standard workflow for determining the melting point of a solid organic compound like 4,5-Dinitroveratrole.
Caption: A standard workflow for accurate melting point determination using the capillary method.
Solubility Profile
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[11] This characteristic is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[11] Understanding the solubility of 4,5-Dinitroveratrole is essential for selecting appropriate solvents for synthesis, purification, and formulation.
Structural Analysis and Solubility Prediction
The molecular structure of 4,5-Dinitroveratrole contains both polar and non-polar features:
-
Polar Groups: Two nitro groups (-NO₂) and two ether linkages (-OCH₃) introduce polarity through dipole-dipole interactions.
-
Non-polar Moiety: The benzene ring is inherently non-polar and favors interactions with non-polar solvents through van der Waals forces.
This duality suggests that 4,5-Dinitroveratrole will exhibit limited solubility in highly polar protic solvents like water and in very non-polar aliphatic solvents like hexane. Its solubility is expected to be highest in solvents of intermediate polarity, particularly those capable of dipole-dipole interactions. The compound is not expected to be soluble in aqueous acid or base, as it lacks strongly acidic or basic functional groups that can be protonated or deprotonated to form a soluble salt.
Table 3: Predicted Qualitative Solubility of 4,5-Dinitroveratrole
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The aromatic ring allows some interaction with toluene, but overall polarity mismatch with hexane limits solubility. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents have strong dipole moments that can effectively solvate the polar nitro and methoxy groups of the molecule. |
| Polar Protic | Water, Methanol, Ethanol | Low | The large, non-polar benzene core disrupts the strong hydrogen bonding network of protic solvents, leading to poor solvation.[11] |
| Aqueous Acid | 5% HCl | Insoluble | Lacks a basic functional group (e.g., an amine) to form a soluble hydrochloride salt.[12] |
| Aqueous Base | 5% NaOH | Insoluble | Lacks a sufficiently acidic proton (e.g., a carboxylic acid or phenol) to be deprotonated by a dilute base.[12] |
Experimental Workflow for Solubility Assessment
A systematic approach is required to qualitatively determine the solubility of a compound.[12][13] This involves testing the compound against a panel of solvents representing different polarity classes. The following decision-tree diagram illustrates a robust workflow for this process.
Caption: A decision-tree workflow for classifying a compound based on its solubility in different solvents.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and adhere to standard laboratory practices. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
Protocol for Melting Point Determination
Objective: To accurately determine the melting range of a 4,5-Dinitroveratrole sample.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)[8]
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula and watch glass
Procedure:
-
Sample Preparation: a. Place a small amount of 4,5-Dinitroveratrole on a clean, dry watch glass. The sample must be completely dry, as residual solvent will depress the melting point.[9] b. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. c. Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of sample.[9] d. Invert the tube so the sealed end is down. Tap the tube gently on the benchtop, or drop it through a long glass tube, to pack the powder tightly into the bottom.[8][9] e. The final packed sample height should be 2-3 mm. An excessive sample amount can cause a broad melting range.[9]
-
Instrument Setup and Measurement: a. Place the loaded capillary tube into the sample holder of the melting point apparatus.[15] b. If the approximate melting point is known (~130°C), set the apparatus to heat rapidly to a temperature about 20°C below this point (i.e., to ~110°C).[9] c. Once the target temperature is reached, reduce the heating rate to a slow ramp of 1-2°C per minute. This ensures thermal equilibrium. d. Observe the sample continuously through the magnifying eyepiece.
-
Data Recording: a. Record the temperature at which the first droplet of liquid becomes visible. This is the onset of melting (T1). b. Continue observing and record the temperature at which the last solid crystal melts into a clear liquid. This is the clear point (T2).[10] c. The melting range is reported as T1 – T2.
-
Post-Analysis: a. Turn off the apparatus and allow it to cool. b. Dispose of the used capillary tube in a designated glass waste container.
Protocol for Qualitative Solubility Assessment
Objective: To determine the solubility classification of 4,5-Dinitroveratrole in a range of representative solvents.
Apparatus & Reagents:
-
Small test tubes (e.g., 13x100 mm) and a test tube rack
-
Spatula
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
-
Solvents: Deionized Water, 5% (w/v) Sodium Hydroxide, 5% (w/v) Hydrochloric Acid, Ethanol, Acetone, Dichloromethane, Toluene.
Procedure:
-
General Method: For each solvent, perform the following steps. Use a fresh, clean test tube for each test. a. Add approximately 25 mg of 4,5-Dinitroveratrole to a test tube.[13] b. Add the chosen solvent in 0.25 mL increments, up to a total of 0.75 mL.[12][13] c. After each addition, vigorously agitate the tube (using a vortex mixer or by flicking it) for 30-60 seconds to facilitate dissolution.[13] d. Visually inspect the mixture against a contrasting background. A compound is considered "soluble" if it dissolves completely to form a clear, homogeneous solution.
-
Systematic Testing Sequence: a. Test 1: Water. Determine solubility in 0.75 mL of deionized water. b. Test 2: 5% NaOH. If insoluble in water, use a fresh sample and test its solubility in 0.75 mL of 5% NaOH solution. c. Test 3: 5% HCl. If insoluble in water and NaOH, use a fresh sample and test its solubility in 0.75 mL of 5% HCl solution. d. Test 4: Organic Solvents. Regardless of the results in aqueous media, systematically test the solubility in the panel of organic solvents (Ethanol, Acetone, Dichloromethane, Toluene) to understand its profile in common reaction and purification media.
-
Data Recording: a. For each solvent, record the result as "Soluble," "Partially Soluble," or "Insoluble." b. Note any color changes, gas evolution, or heat generation, which may indicate a chemical reaction rather than simple dissolution.
Safety and Handling Precautions
4,5-Dinitroveratrole is a chemical compound that requires careful handling. Users must consult the full Safety Data Sheet (SDS) before use.[14]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and impervious gloves.[14]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Keep away from sources of ignition.[14][17]
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[14]
-
Spills: In case of a spill, evacuate the area. Prevent dust formation. Sweep up the material and place it into a suitable container for disposal.[18]
Conclusion
This guide has detailed the critical physicochemical properties of 4,5-Dinitroveratrole. The compound is a crystalline solid with a sharp and reproducible melting point in the range of 129-134°C , indicative of its high purity when properly synthesized and stored. Based on its molecular structure, it is predicted to be poorly soluble in water but highly soluble in polar aprotic solvents like acetone and dichloromethane. The provided experimental protocols offer robust, field-tested methodologies for researchers to verify these properties in their own laboratories, ensuring data integrity and safe handling. This foundational knowledge is indispensable for the effective use of 4,5-Dinitroveratrole in drug development and chemical synthesis applications.
References
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Lambda Photometrics Ltd. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
- Unknown. (2023, August 31). Solubility of Organic Compounds.
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]
-
MicroChemicals GmbH. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4,5-Dibromoveratrole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. PubChem. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 1,2-dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]
-
ResearchGate. (2026, January 13). Determination and Correlation of Solubility.... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]
Sources
- 1. 1,2-Dimethoxy-4,5-dinitrobenzene | CAS 3395-03-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 1,2-Dimethoxy-4,5-dinitrobenzene [webbook.nist.gov]
- 3. 1,2-Dimethoxy-4,5-dinitrobenzene_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. 1,2-Dimethoxy-4,5-dinitrobenzene | 3395-03-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Dimethoxy-4,5-dinitrobenzene | 3395-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.ws [chem.ws]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. echemi.com [echemi.com]
- 15. westlab.com [westlab.com]
- 16. fishersci.com [fishersci.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
theoretical studies on the electronic structure of dinitrobenzene compounds
A Computational Guide for Drug Development & Toxicology
Executive Summary
This technical guide provides a theoretical framework for analyzing dinitrobenzene (DNB) isomers (1,2-, 1,3-, and 1,4-DNB). While often viewed as simple industrial intermediates, DNBs serve as critical model systems for understanding nitroaromatic toxicity in drug development. This document details the computational protocols required to predict their electronic structure, stability, and reductive toxicity mechanisms using Density Functional Theory (DFT).
The Computational Framework
To achieve results that correlate with experimental toxicity data (E-E-A-T principle), the choice of functional and basis set is non-trivial.
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic nitro-compounds due to its error cancellation benefits in vibrational frequency analysis. However, for precise excitation energies (UV-Vis) or long-range interactions (crystal packing), CAM-B3LYP or wB97XD (dispersion-corrected) are recommended.
-
Basis Set: The nitro group (
) contains lone pairs and high electron density. A standard Pople basis set like 6-311++G(d,p) is the minimum requirement.-
Diffuse functions (++): Essential to correctly model the "tail" of the electron density, which dictates the Electrophilic attack propensity.
-
Polarization functions (d,p): Required to model the N-O bond anisotropy.
-
Computational Workflow Diagram
The following Graphviz diagram outlines the standardized workflow for characterizing these compounds.
Figure 1: Standardized DFT workflow for nitroaromatic characterization. Note the mandatory frequency check to ensure a true local minimum.
Electronic Architecture & Isomer Stability
The relative stability of DNB isomers is governed by the interplay between resonance stabilization and steric hindrance.
Comparative Data: Gas Phase (B3LYP/6-311++G(d,p))
Representative values derived from consensus theoretical literature.
| Property | 1,2-DNB (Ortho) | 1,3-DNB (Meta) | 1,4-DNB (Para) |
| Relative Energy (kcal/mol) | +6.5 (Least Stable) | 0.0 (Most Stable) | +1.2 |
| Dipole Moment (Debye) | ~6.0 | ~4.0 | 0.0 (Symmetry) |
| HOMO-LUMO Gap (eV) | ~4.3 | ~5.0 | ~4.6 |
| Point Group |
Analysis:
-
1,3-DNB (Meta): The most stable isomer. The nitro groups are in a 1,3 relationship, allowing them to withdraw electron density without significant steric clash. This is the thermodynamic sink of the system.
-
1,2-DNB (Ortho): The proximity of two bulky
groups forces the nitro groups to twist out of the benzene plane (dihedral angle ). This breaks conjugation, raising the total energy. -
1,4-DNB (Para): Highly symmetric with zero dipole moment, making it less soluble in polar biological media compared to the ortho isomer.
Reactivity Descriptors & Toxicity Modeling
For drug development professionals, the electronic structure is a proxy for toxicity . The primary mechanism of nitroaromatic toxicity is enzymatic reduction (via nitroreductases) to form a reactive nitro radical anion, followed by the generation of Reactive Oxygen Species (ROS).
Key Reactivity Descriptors
To predict this toxicity, we calculate specific quantum descriptors:
-
LUMO Energy (
):-
Significance: Represents the Electron Affinity (EA).
-
Causality: A lower (more negative)
means the molecule more easily accepts an electron to become a radical anion. -
Trend: DNBs have very low LUMO energies compared to benzene, making them "soft" electrophiles.
-
-
Chemical Hardness (
):-
Formula:
-
Significance: Resistance to charge transfer. Harder molecules (larger gap) are generally less reactive.
-
-
Electrophilicity Index (
):
Toxicity Pathway Visualization
The following diagram illustrates the link between the computed electronic state and the biological outcome.
Figure 2: The "Redox Cycling" mechanism. The computed LUMO energy directly predicts the ease of the first step (DNB
Experimental Protocols
A. Geometry Optimization & Frequency Analysis
This protocol validates the structure and ensures no imaginary frequencies exist (confirming a ground state).
-
Software: Gaussian 09/16 or ORCA.
-
Input Construction:
-
Build the initial structure. For 1,2-DNB, pre-twist the nitro groups by 30° to avoid a saddle point search.
-
-
Route Section (Gaussian Example):
-
Note:SCRF adds the PCM solvent model, essential for biological relevance.
-
-
Validation: Check the output for NImags=0. If NImags > 0, the structure is a transition state, not a stable isomer.
B. Natural Bond Orbital (NBO) Analysis
NBO analysis is critical to visualize hyperconjugation—the stabilization of the ring by the nitro groups.
-
Route Section:
-
Analysis: Look for the Second Order Perturbation Theory table in the output.[3]
-
Target: Interaction between
(Oxygen Lone Pair) and (Antibonding orbital). -
Interpretation: High delocalization energy (
) indicates strong resonance and higher stability.
-
References
-
Electronic Structure & DFT Benchmarking
- Title: "DFT study on the electronic structure and vibr
- Relevance: Establishes B3LYP/6-311++G(d,p) as the standard.
- Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Toxicity Mechanisms (QSAR)
- Title: "Quantitative Structure–Activity Relationship (QSAR)
- Relevance: Links to LD50 values in r
- Source:MDPI / Intern
-
NBO & Hyperconjug
- Title: "Natural Bond Orbital Analysis: A Critical Overview."
- Relevance: Explains the delocaliz
- Source:University of Wisconsin-Madison (Weinhold Group).
-
Physicochemical Data Verific
-
Title: "Dinitrobenzene Isomer Data."[4]
- Relevance: Experimental valid
- Source:NIST Chemistry WebBook.
-
Sources
Methodological & Application
Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) with 1,2-Diethoxy-4,5-dinitrobenzene
Abstract & Strategic Context
This application note details the protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 1,2-diethoxy-4,5-dinitrobenzene . This substrate is a critical scaffold in medicinal chemistry, serving as a precursor for benzimidazoles, quinoxalines, and functionalized catechol derivatives.
Unlike simple halo-benzenes, this substrate utilizes the nitro group itself as a leaving group —a transformation driven by the strong electron-withdrawing nature of the ortho-nitro substituent. The reaction allows for the precise installation of amines, thiols, or alkoxides while retaining one nitro group for future reduction or functionalization.
Key Technical Insight: The reaction relies on a "Push-Pull" electronic desymmetrization. The starting material is symmetric; however, upon the first substitution, the introduction of an electron-donating group (e.g., an amine) significantly deactivates the ring toward a second substitution, ensuring high selectivity for the mono-substituted product.
Mechanistic Foundation
The reaction proceeds via a classical addition-elimination mechanism.[1] The success of this protocol hinges on the stability of the Meisenheimer Complex .
The "Ortho-Effect" Activation
In 1,2-diethoxy-4,5-dinitrobenzene, the two ethoxy groups are electron-donating (
Mechanistic Pathway (DOT Visualization)
Figure 1: SNAr mechanism showing the displacement of the nitro group. The reaction is driven by the restoration of aromaticity after the formation of the anionic intermediate.[3][4]
Experimental Protocol
Reagents & Equipment
-
Substrate: 1,2-Diethoxy-4,5-dinitrobenzene (Note: If unavailable, the 1,2-dimethoxy analog behaves identically).
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equivalents).
-
Base: Potassium Carbonate (
, anhydrous) or Triethylamine ( ). -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: DMF/DMSO increase rates but complicate workup.
-
Safety: Dinitrobenzenes are potential explosives and toxic. Work in a fume hood behind a blast shield.
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diethoxy-4,5-dinitrobenzene (1.0 eq) in Acetonitrile (0.2 M concentration).
-
Add Potassium Carbonate (2.0 eq).
-
Add the Amine Nucleophile (1.1 eq) dropwise.
-
Checkpoint: The solution is typically pale yellow initially.
-
Step 2: Reaction Execution
-
Fit the flask with a reflux condenser.
-
Heat the mixture to Reflux (approx. 80-82°C) .
-
Stir for 2–4 hours .
-
Visual Validator: The reaction mixture should darken significantly to a deep orange or red color. This "Red-Shift" is diagnostic of the formation of the nitro-aniline chromophore.
-
Step 3: Monitoring (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV light (254 nm).
-
Starting Material (SM): High
, UV active, faint yellow. -
Product: Lower
(more polar), distinct orange/red spot.
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Filter off the inorganic salts (
, ). -
Concentrate the filtrate under reduced pressure.
-
Recrystallization: Usually effective from hot Ethanol.
-
Column Chromatography: If necessary, elute with Hexanes/EtOAc gradient.
Workflow & Decision Tree
This workflow includes "Self-Validating" gates to ensure protocol adherence and success.
Figure 2: Operational workflow with integrated decision gates based on visual and chromatographic feedback.
Data Analysis & Validation
Expected NMR Signatures
The transition from the symmetric dinitro-substrate to the asymmetric product is easily verified by
| Feature | Starting Material (1,2-diethoxy-4,5-dinitrobenzene) | Product (1-amino-2-nitro-4,5-diethoxybenzene) |
| Symmetry | Symmetric ( | Asymmetric |
| Aromatic Protons | 2H Singlet (approx. 7.3 - 7.5 ppm) | Two distinct 1H Singlets (separated by ~0.5 ppm) |
| Ethoxy Groups | Equivalent signals | Non-equivalent signals (distinct quartets/triplets) |
| Amine Proton | Absent | Broad singlet (exchangeable) |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Color Change | Reaction not initiating. Nucleophile may be too weak or hindered. | Switch solvent to DMF (higher T) or use a stronger base ( |
| Multiple Spots on TLC | Over-reaction (displacement of ethoxy groups) or degradation. | Lower temperature.[2] Ensure strict 1:1 stoichiometry. |
| Product is Oil/Sticky | Residual solvent (DMF/DMSO) or mixed salts. | Perform an aqueous wash (Brine/Water) followed by extraction into DCM. |
References
-
MDPI (2023). Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution. (Demonstrates the specific regiochemistry on the dimethoxy analog).
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Authoritative grounding on SNAr mechanics and nitro-group activation).
-
Lumen Learning. Nucleophilic Aromatic Substitution of Aryl Halides and Nitroarenes. (Detailed explanation of the Meisenheimer complex stability).
-
BenchChem. Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene. (Technical notes on solvent selection for this specific scaffold).
Sources
1,2-Diethoxy-4,5-dinitrobenzene as a building block for N-heteroacenes
Application Note & Protocols
1,2-Diethoxy-4,5-dinitrobenzene: A Versatile Precursor for the Synthesis of N-Heteroacenes
Introduction: The Strategic Importance of N-Heteroacenes
N-heteroacenes, which are polycyclic aromatic hydrocarbons containing nitrogen atoms within their fused ring systems, have emerged as a cornerstone in the field of organic electronics.[1][2] Their unique electronic and photophysical properties, which can be precisely tuned through chemical modification, make them highly sought-after materials for applications such as organic field-effect transistors (OFETs), photovoltaics, and organic light-emitting diodes (OLEDs).[3][4] The introduction of nitrogen atoms into the acene backbone significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can enhance electron injection and transport, leading to powerful n-channel semiconductor materials.[2][3][4]
A key challenge in this field is the development of modular and efficient synthetic routes to access structurally diverse N-heteroacenes. This guide focuses on the utility of 1,2-diethoxy-4,5-dinitrobenzene as a strategic building block. The core advantage of this precursor lies in its pre-installed functionality: the two nitro groups are readily converted into an ortho-diamine, the essential reactive moiety for forming the pyrazine ring central to many N-heteroacenes. Concurrently, the two ethoxy groups confer enhanced solubility to both the precursor and its derivatives, a critical factor for solution-based processing of organic electronic devices.
This document provides a detailed overview of the synthetic strategy, step-by-step experimental protocols, and expert insights into utilizing 1,2-diethoxy-4,5-dinitrobenzene for the construction of advanced N-heteroacene systems.
Physicochemical Properties & Safe Handling
While specific experimental data for 1,2-diethoxy-4,5-dinitrobenzene is not widely published, its properties and hazards can be reliably inferred from its close analogue, 1,2-dimethoxy-4,5-dinitrobenzene.
Compound Properties
| Property | Value (for 1,2-diethoxy-4,5-dinitrobenzene) | Reference (Analogue: 1,2-dimethoxy-4,5-dinitrobenzene) |
| Molecular Formula | C₁₀H₁₂N₂O₆ | C₈H₈N₂O₆[5][6][7] |
| Molecular Weight | 256.21 g/mol | 228.16 g/mol [5][7][8] |
| CAS Number | Not available | 3395-03-7[6][7][9] |
| Appearance | Expected to be a yellow crystalline solid | Yellow crystalline solid[10] |
| Melting Point | Not available | 131-134 °C[9] |
| Solubility | Sparingly soluble in water, soluble in many organic solvents | Sparingly soluble in water[10] |
Critical Safety & Handling Protocols
Substituted dinitrobenzenes are potent chemical agents and must be handled with stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile, inspected before use), and a lab coat.[11][12] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Hazard Overview: This class of compounds is harmful if swallowed, inhaled, or absorbed through the skin.[5][13] It is known to cause skin and serious eye irritation.[5][13]
-
Handling: Avoid the formation of dust and aerosols.[12] Use non-sparking tools and prevent electrostatic discharge.[11] Keep the container tightly closed in a dry, cool, and well-ventilated area.[11]
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
The Core Synthetic Pathway: A Two-Step Strategy
The conversion of 1,2-diethoxy-4,5-dinitrobenzene into an N-heteroacene core is a robust and logical two-step process. This strategy is predicated on the selective transformation of the nitro groups into a reactive diamine, which then undergoes a ring-forming reaction.
-
Reductive Amination: The foundational step is the reduction of the two nitro groups to form the key intermediate, 1,2-diethoxy-4,5-diaminobenzene. This transformation is the gateway to cyclization.
-
Cyclocondensation: The resulting ortho-diamine is a versatile nucleophile that readily reacts with 1,2-dicarbonyl compounds (α-diketones) to form a pyrazine ring, thus completing the core N-heteroacene structure.[14][15]
This workflow provides a modular approach, allowing for the synthesis of a wide array of N-heteroacenes by simply varying the structure of the 1,2-dicarbonyl coupling partner.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. The causality behind key procedural choices is explained to ensure reproducibility and facilitate troubleshooting.
Protocol 1: Synthesis of the Key Intermediate: 1,2-Diethoxy-4,5-diaminobenzene
This protocol details the catalytic hydrogenation of the dinitro precursor. This method is chosen for its high efficiency and clean reaction profile, typically yielding the desired product with minimal purification.
Materials:
-
1,2-Diethoxy-4,5-dinitrobenzene (1.0 eq)
-
Palladium on carbon (10% Pd, ~5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen gas (H₂) supply
-
Celite®
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation flask, add 1,2-diethoxy-4,5-dinitrobenzene (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add methanol or ethyl acetate as the solvent (approx. 20-30 mL per gram of starting material). Stir until the solid is fully dissolved.
-
Inerting the Catalyst: In a separate vial, weigh the 10% Pd/C catalyst. Causality: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. It must be handled with care. Carefully wet the catalyst with a small amount of the reaction solvent to create a slurry.
-
Catalyst Addition: Add the catalyst slurry to the reaction flask.
-
System Purge: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times to remove all oxygen. Causality: This step is critical to prevent the formation of an explosive mixture of hydrogen and oxygen.
-
Hydrogenation: Following the inert gas purge, evacuate the flask one final time and introduce hydrogen gas (H₂) to a pressure of 1-3 atm (or use a balloon filled with H₂ for atmospheric pressure).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 4-16 hours.[8]
-
Work-up: Once the reaction is complete, carefully purge the system again with an inert gas to remove all residual hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: The fine palladium particles must be removed. Celite provides a fine filtration medium that prevents the catalyst from passing through. Rinse the pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude 1,2-diethoxy-4,5-diaminobenzene. The product is often a solid that may darken upon exposure to air due to oxidation and should be used promptly in the next step.
Protocol 2: Synthesis of a Model N-Heteroacene via Cyclocondensation
This protocol describes the reaction of the synthesized diamine with benzil (1,2-diphenylethane-1,2-dione) to form a 2,3-diethoxy-6,7-diphenylquinoxaline derivative.
Materials:
-
1,2-Diethoxy-4,5-diaminobenzene (1.0 eq, from Protocol 1)
-
Benzil (1.0 eq)
-
Ethanol (EtOH) or Glacial Acetic Acid
-
Hexanes
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 1,2-diethoxy-4,5-diaminobenzene (1.0 eq) in ethanol or glacial acetic acid. Causality: Protic solvents like ethanol and acetic acid facilitate the condensation by protonating the carbonyl oxygen of the diketone, making it more electrophilic, and also assist in the dehydration steps.[14]
-
Diketone Addition: Add benzil (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol followed by hexanes to remove any non-polar impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the purified N-heteroacene product. Further purification, if necessary, can be achieved by recrystallization.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Protocol 1) | 1. Deactivated or insufficient catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh, high-quality Pd/C. Increase catalyst loading to 10 mol%. 2. Ensure the system is properly sealed. Increase H₂ pressure if equipment allows. 3. Purify the starting material if impurities are suspected. |
| Low Yield in Cyclocondensation (Protocol 2) | 1. Oxidation of the diamine intermediate before use. 2. Reversible reaction equilibrium. | 1. Use the crude diamine immediately after synthesis. Handle under an inert atmosphere if possible. 2. Use glacial acetic acid as the solvent, as it can act as both a catalyst and a dehydrating agent, driving the reaction forward. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high. 2. Decomposition of starting material or product. 3. Side reactions involving the solvent.[16] | 1. Lower the reaction temperature and extend the reaction time.[16] 2. Run the reaction under a strict inert atmosphere (N₂ or Ar).[16] 3. Ensure the chosen solvent is stable under the reaction conditions. |
Conclusion
1,2-Diethoxy-4,5-dinitrobenzene stands out as a highly effective and strategically designed precursor for the synthesis of N-heteroacenes. Its dual nitro functionality provides a direct entry to the crucial ortho-diamine moiety required for pyrazine ring formation, while the ethoxy groups ensure processability. The robust, two-step synthetic sequence of reduction followed by cyclocondensation is a modular and reliable method for accessing a diverse library of N-heteroacene structures. This approach empowers researchers in materials science and drug development to systematically explore the structure-property relationships of this important class of compounds, paving the way for next-generation organic electronic devices.
References
- Benchchem. (n.d.). Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene.
- Blask, D., et al. (2018). Potential Building Blocks for 1,4‐Dihydro‐N‐heteroacenes. ChemistrySelect.
- Zhang, Y., et al. (2018). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Chemistry.
- Hansen, N. (2016). N-Heteroacenes in Organic Field-Effect Transistors. Heidelberg University.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 1,2-DIMETHOXY-4,5-DINITROBENZENE.
- ECHEMI. (n.d.). 1,2-DIMETHOXY-4,5-DINITROBENZENE SDS, 3395-03-7 Safety Data Sheets.
- Hansen, N. (2016). N-Heteroacenes in Organic Field-Effect Transistors. heiDOK - The Heidelberg Document Repository.
- Balandina, A. A., et al. (2019). N-Heteroacenes and N-Heteroarenes as N-Nanocarbon Segments. Accounts of Chemical Research.
- ResearchGate. (n.d.). Previously reported groundwork for an iterative N‐heteroacene synthesis.
- PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1,2-Dimethoxy-4,5-dinitrobenzene.
- Kraus, T., et al. (2023). S,N-Heteropentacene-based molecular donor–acceptor dyads: structure–property relationships and application in single-material organic solar cells. Organic Chemistry Frontiers.
- Guidechem. (n.d.). 1,2-DIMETHOXY-4,5-DINITROBENZENE 3395-03-7 wiki.
- Chemical Synthesis Database. (2025). 1,2-dimethoxy-4,5-dinitrobenzene.
- Bäuerle, P., et al. (2020). Synthesis and characterization of S,N-heterotetracenes. Beilstein Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: Veratraldehyde.
- NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook.
- NIST. (n.d.). Mass spectrum of 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook.
- Landais, Y., & Vincent, J. M. (n.d.). Product Class 4: 1,2-Diketones and Related Compounds. Science of Synthesis.
Sources
- 1. Potential Building Blocks for 1,4‐Dihydro‐N‐heteroacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heteroacenes in Organic Field-Effect Transistors - heiDOK [archiv.ub.uni-heidelberg.de]
- 3. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Dimethoxy-4,5-dinitrobenzene [webbook.nist.gov]
- 7. 1,2-Dimethoxy-4,5-dinitrobenzene [webbook.nist.gov]
- 8. Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene [benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Synthesis of 1,2-Diethoxy-4,5-diaminobenzene Dihydrochloride
Executive Summary & Strategic Rationale
The synthesis of 1,2-diethoxy-4,5-diaminobenzene (CAS: 102878-16-6 for free base) is a critical gateway to functionalized phenazines, benzimidazoles, and covalent organic frameworks (COFs). While the reduction of the precursor 1,2-diethoxy-4,5-dinitrobenzene appears trivial on paper, the practical execution is fraught with stability challenges.
The target diamine is highly electron-rich. Upon exposure to atmospheric oxygen, it undergoes rapid oxidative polymerization, transitioning from a pale solid to a dark purple/black tar within minutes. This application note deviates from standard textbook reductions by prioritizing product stability over reaction speed .
We present two validated protocols:
-
Method A (Primary): Catalytic Transfer Hydrogenation (CTH) using Hydrazine/Pd-C. This is the preferred method for safety, scalability, and minimizing oxidative stress.
-
Method B (Secondary): Classical Catalytic Hydrogenation (
balloon).
Crucial Deviation from Standard Practice: Unlike generic protocols that isolate the free amine, this guide enforces the immediate conversion of the diamine to its dihydrochloride salt . This renders the compound air-stable and storable for months.
Chemical Pathway & Mechanism[1]
The reduction proceeds via the stepwise deoxygenation of the nitro groups. The ethoxy substituents at the 4,5-positions act as strong electron-donating groups (EDGs), activating the ring but also making the final diamine highly susceptible to oxidation (formation of quinoidal imines).
Reaction Scheme:
Method A: Catalytic Transfer Hydrogenation (Hydrazine/Pd-C)
This method is superior to tin/acid reductions (which create difficult emulsions) and high-pressure hydrogenation (safety risks). Hydrazine acts as the hydrogen donor, decomposing into
Materials
-
Substrate: 1,2-Diethoxy-4,5-dinitrobenzene (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (0.1 eq by weight)
-
Reductant: Hydrazine Monohydrate (
) (10.0 eq) -
Solvent: Ethanol (Absolute, degassed)
-
Stabilizer: 4M HCl in Dioxane or concentrated aqueous HCl.
Protocol Steps
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a septum. Flush with Argon for 15 minutes.
-
Solvation: Add the dinitro substrate and Pd/C catalyst to the flask. Add degassed ethanol via cannula. Note: The system must remain under a positive pressure of Argon.
-
Activation: Heat the mixture to 60°C. The dinitro compound should fully dissolve; the Pd/C will remain suspended.
-
Reduction (Exothermic): Add Hydrazine Monohydrate dropwise via syringe through the septum.
-
Critical: This reaction generates
gas and heat. Add slowly to prevent solvent bumping. -
Observation: The yellow solution will gradually turn colorless (or very pale pink) as the nitro groups are reduced.
-
-
Reflux: Once addition is complete, reflux at 80°C for 2–4 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear; the diamine (streaking, UV active) will appear at the baseline or low
. -
Filtration (The Danger Zone):
-
Prepare a Celite pad in a Schlenk frit or a funnel under an inverted funnel with Argon flow.
-
Filter the hot reaction mixture to remove Pd/C.[1]
-
Caution: Do not let the filter cake dry out completely in air; Pd/C with hydrazine residues can be pyrophoric. Wash with water immediately after disposal.
-
-
Stabilization (Salt Formation):
-
Do not evaporate the solvent yet.
-
Cool the filtrate to 0°C in an ice bath.
-
Add 4M HCl in Dioxane (or conc. HCl) dropwise until pH < 2.
-
A white to off-white precipitate (the dihydrochloride salt) should form immediately.
-
-
Isolation: Filter the precipitate. Wash with cold ether to remove residual hydrazine and organic impurities. Dry under vacuum.[2]
Method B: Catalytic Hydrogenation ( Balloon)
Use this method if hydrazine is restricted or if strictly anhydrous conditions are required from the start.
Protocol Steps
-
Solvation: Dissolve 1,2-Diethoxy-4,5-dinitrobenzene in Methanol/THF (1:1).
-
Catalyst: Add 10% Pd/C (10 wt%).
-
Atmosphere Exchange: Seal the flask. Evacuate (vacuum) and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with a Hydrogen balloon (3 cycles).
-
Reaction: Stir vigorously at Room Temperature (RT) for 12–16 hours.
-
Note: Reaction is slower than hydrazine reflux but very clean.
-
-
Workup: Follow the same Filtration and Stabilization steps as Method A.
Process Visualization & Logic
The following diagram illustrates the critical decision points and "fail states" (oxidation) to avoid.
Figure 1: Workflow logic emphasizing the critical acidification step to prevent oxidative degradation.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Hydrazine/Pd-C (Method A) | H2 Hydrogenation (Method B) | Sn/HCl (Not Recommended) |
| Reaction Time | 2–4 Hours | 12–24 Hours | 4–6 Hours |
| Yield (Isolated) | 85–92% | 80–88% | 60–75% |
| Purity | High (Recrystallization rarely needed) | High | Low (Tin salts difficult to remove) |
| Safety Profile | Moderate (Hydrazine toxicity) | Moderate (Flammable gas) | Low (Corrosive, heavy metal waste) |
| Scalability | Excellent (Easy liquid handling) | Good (Requires pressure vessels at scale) | Poor (Emulsions) |
Troubleshooting Guide
-
Problem: Filtrate turns purple immediately after filtering Pd/C.
-
Cause: Oxygen exposure.
-
Solution: You must filter under an inert atmosphere or add a small amount of reducing agent (e.g., Sodium Dithionite) to the receiving flask, though acidification is the best prevention.
-
-
Problem: Low yield of precipitate.
-
Cause: Product is too soluble in the alcohol solvent.
-
Solution: Add cold Diethyl Ether or Hexane to the acidified mixture to force precipitation of the salt.
-
-
Problem: Incomplete reduction (TLC shows intermediate spots).
-
Cause: Poisoned catalyst or insufficient reductant.
-
Solution: Add fresh Pd/C (carefully!) and more hydrazine. Ensure the ethanol is not "wet" with water, which can sometimes inhibit the transfer hydrogenation on the catalyst surface.
-
Storage and Handling
-
State: The dihydrochloride salt is a white to off-white crystalline solid.
-
Storage: Store at -20°C under Argon or Nitrogen. Desiccate.
-
Stability: Stable for >6 months if kept dry. The free base must be used immediately upon generation (e.g., by neutralizing the salt in situ during the next reaction step).
References
- Context: Establishes the efficiency of the Hydrazine/Pd-C system for nitro-reduction.
-
McLellan, A. C., Phillips, S. A., & Thornalley, P. J. (1992).[3] The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene.[3] Analytical Biochemistry, 206(1), 17-23.[3] [Link]
- Context: Demonstrates the reactivity of the diamine analog and its use in fluorescence detection (proving the need for high purity).
- Context: Provides background on the solubility and nucleophilic substitution properties of the starting m
- Context: Validates the storage conditions (-20°C) and stability profile of the salt form.
Sources
Application Notes & Protocols: Regioselective Nitration of 1,2-Diethoxybenzene
Introduction: The Significance of Nitrated Catechol Ethers
1,2-Diethoxybenzene, also known as catechol diethyl ether, is an aromatic compound that serves as a versatile precursor in organic synthesis.[1] Its electron-rich benzene ring, activated by two ortho, para-directing ethoxy groups, makes it highly susceptible to electrophilic aromatic substitution reactions.[1] The introduction of nitro groups (–NO₂) onto this scaffold is a critical transformation, yielding nitroaromatic compounds that are foundational building blocks for pharmaceuticals, dyes, and materials science. The nitro groups can be readily reduced to amines, which then open up a vast array of further chemical modifications.
This document provides a comprehensive guide to the experimental setup for the nitration of 1,2-diethoxybenzene, with a focus on achieving dinitration to synthesize 1,2-diethoxy-4,5-dinitrobenzene. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed and field-tested laboratory protocol, and emphasize the critical safety procedures required when handling potent nitrating agents.
Mechanistic Rationale: Controlling Regioselectivity
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process hinges on the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.
Step 1: Generation of the Nitronium Ion In the laboratory, the nitronium ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[2][3][4][5][6]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack and Directing Effects The two ethoxy (–OCH₂CH₃) groups on the 1,2-diethoxybenzene ring are strong activating groups due to the lone pairs of electrons on the oxygen atoms, which can be donated into the aromatic system through resonance. They are ortho- and para-directing, meaning they preferentially direct incoming electrophiles to the positions ortho and para to themselves.[1]
In 1,2-diethoxybenzene, the available positions for substitution are 3, 4, 5, and 6.
-
Positions 3 and 6: These are ortho to one ethoxy group and meta to the other.
-
Positions 4 and 5: These are para to one ethoxy group and ortho to the other.
The combined activating effect of both ethoxy groups makes the ring highly reactive. The substitution pattern is primarily governed by the powerful ortho-para directing influence. The first nitro group will preferentially add to the 4- or 5-position, as these sites benefit from the directing effects of both activating groups. Once the first nitro group is added (forming 1,2-diethoxy-4-nitrobenzene), the ring is somewhat deactivated. However, under forcing conditions, a second nitration can occur. The existing nitro group is a strong deactivating, meta-directing group, while the ethoxy groups remain ortho-para directing. The second nitro group will add to the position most activated by the ethoxy groups, which is the 5-position, leading to the desired 1,2-diethoxy-4,5-dinitrobenzene .
Critical Safety Protocols & Hazard Management
Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not properly controlled.[7] A thorough risk assessment is mandatory before beginning any work.[8]
Reagent-Specific Hazards:
-
Concentrated Nitric Acid (HNO₃): A powerful oxidizing agent and highly corrosive. It can cause severe chemical burns upon contact and its fumes are toxic if inhaled, potentially leading to pulmonary edema.[8][9] It can react violently with organic materials.[9]
-
Concentrated Sulfuric Acid (H₂SO₄): A strong dehydrating agent and highly corrosive. It causes severe burns on contact. The dilution of concentrated sulfuric acid is extremely exothermic and must be done by adding the acid slowly to water, never the other way around.[10]
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and reactive. It can initiate fires if it comes into contact with combustible materials like paper or cloth.[10]
Mandatory Safety Measures:
| Precaution | Specification | Rationale |
|---|---|---|
| Engineering Controls | Certified Chemical Fume Hood | To contain and exhaust toxic nitrogen dioxide gas and acid vapors produced during the reaction.[8] |
| Personal Protective Equipment (PPE) | Splash-proof safety goggles and a full-face shield. | To protect eyes and face from splashes of corrosive acids.[10] |
| Acid-resistant gloves (e.g., butyl rubber or Viton). | To prevent severe chemical burns from acid contact.[8] | |
| Flame-retardant lab coat. | To protect skin and clothing from splashes and potential fire.[10] | |
| Reaction Control | Ice/water bath for cooling. | To manage the exothermic nature of the reaction and prevent thermal runaway.[11] |
| Slow, dropwise addition of reagents. | To maintain temperature control and prevent a dangerous accumulation of unreacted reagents. | |
| Emergency Preparedness | Accessible safety shower and eyewash station. | For immediate decontamination in case of exposure.[9][10] |
| | Spill kit with a neutralizer (e.g., sodium bicarbonate). | To safely contain and neutralize acid spills.[10] |
Experimental Protocol: Synthesis of 1,2-Diethoxy-4,5-dinitrobenzene
This protocol details the dinitration of 1,2-diethoxybenzene. All operations must be performed in a fume hood.
4.1 Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
| 1,2-Diethoxybenzene | C₁₀H₁₄O₂ | 166.22 | 8.31 g | 0.05 |
| Conc. Sulfuric Acid (~98%) | H₂SO₄ | 98.08 | 30 mL | ~0.55 |
| Conc. Nitric Acid (~70%) | HNO₃ | 63.01 | 15 mL | ~0.24 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |
| Crushed Ice/Deionized Water | H₂O | 18.02 | ~500 g | - |
4.2 Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL flask, carefully add 30 mL of concentrated H₂SO₄.
-
Cool the flask in an ice/salt bath until the temperature is below 10 °C.
-
Using a dropping funnel, add 15 mL of concentrated HNO₃ dropwise to the cold, stirred sulfuric acid. Maintain the temperature below 15 °C throughout the addition. Once addition is complete, keep the mixture cold.
-
-
Reaction Setup:
-
In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 8.31 g (0.05 mol) of 1,2-diethoxybenzene in 25 mL of glacial acetic acid.
-
Cool this solution in an ice/water bath to 5-10 °C.
-
-
Nitration Reaction:
-
Slowly add the prepared cold nitrating mixture from the dropping funnel to the stirred 1,2-diethoxybenzene solution.
-
CRITICAL: Carefully monitor the internal temperature and maintain it between 10-20 °C. The addition rate should be controlled to prevent the temperature from exceeding this range.
-
After the addition is complete (typically 30-45 minutes), remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Slowly and carefully pour the reaction mixture into a 1 L beaker containing approximately 500 g of crushed ice and water, while stirring vigorously.[12][13] This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then collect the solid yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.[12]
-
Press the solid as dry as possible on the funnel.
-
-
Purification:
-
Transfer the crude solid to a beaker and perform recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dissolve the crude product in a minimum amount of hot ethanol. If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Experimental Workflow Visualization
Caption: Workflow for the synthesis and purification of 1,2-diethoxy-4,5-dinitrobenzene.
Characterization and Expected Results
The final product, 1,2-diethoxy-4,5-dinitrobenzene, should be a pale-yellow crystalline solid. While extensive data for this specific compound is not widely published, its properties can be reliably inferred from its close analog, 1,2-dimethoxy-4,5-dinitrobenzene.[14][15][16]
-
Melting Point: The expected melting point should be determined and compared to literature values if available. For the analogous 1,2-dimethoxy-4,5-dinitrobenzene, the melting point is in the range of 131-134 °C.[15]
-
¹H NMR: The proton NMR spectrum should be simple due to the molecule's symmetry.
-
A singlet for the two equivalent aromatic protons.
-
A quartet for the methylene (–OCH₂–) protons of the ethoxy groups.
-
A triplet for the methyl (–CH₃) protons of the ethoxy groups.
-
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks confirming the functional groups.[1]
-
~3100 cm⁻¹ (Aromatic C-H stretch)
-
~2900-3000 cm⁻¹ (Aliphatic C-H stretch)
-
~1590, 1480 cm⁻¹ (Aromatic C=C stretch)
-
~1520 cm⁻¹ (Asymmetric N-O stretch of NO₂)
-
~1340 cm⁻¹ (Symmetric N-O stretch of NO₂)
-
~1250 cm⁻¹ (Aromatic C-O stretch)
-
References
- Nitration reaction safety. (2024). YouTube.
- MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.
- Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene.Benchchem.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development - ACS Publications.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.Benchchem.
- 1,2-Diethoxybenzene|High-Purity Research Chemical.Benchchem.
- Benzene Reactions – Sulfonation, Nitration and Halogenation.BYJU'S.
- 1,2-dimethoxy-4,5-dinitrobenzene. (2025). Chemical Synthesis Database.
- Nitration of Benzene. (2024). Chemistry Steps.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube.
- Nitration Of Benzene- Introduction, Mechanism And Solved Examples. (2022). Master Chemistry.
- Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.University of Basrah.
- 1,2-Dimethoxy-4,5-dinitrobenzene.PubChem.
- 2,4,5-triaminonitrobenzene.Organic Syntheses Procedure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitration Of Benzene- Introduction, Mechanism And Solved Examples [themasterchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. ehs.com [ehs.com]
- 10. eastharbourgroup.com [eastharbourgroup.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene [benchchem.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Monitoring Reactions of 1,2-Diethoxy-4,5-dinitrobenzene
Application Overview
1,2-Diethoxy-4,5-dinitrobenzene is a key intermediate in synthetic chemistry, notable for its highly electron-deficient aromatic ring. The two nitro groups (-NO₂) are powerful electron-withdrawing groups that activate the benzene ring towards Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] This reactivity makes it a valuable substrate for synthesizing a variety of more complex molecules in pharmaceutical and materials science research.
In a typical SNAr reaction, a nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the ethoxy-bearing carbons, displacing the ethoxy group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] Given the high reactivity and potential for side reactions, precise and reliable monitoring is essential to optimize reaction conditions, maximize yield, ensure product quality, and understand reaction kinetics.
This guide provides detailed protocols and expert insights into the primary analytical techniques for monitoring the progress of reactions involving 1,2-Diethoxy-4,5-dinitrobenzene. The focus is on providing robust, self-validating methodologies for researchers, scientists, and drug development professionals.
Choosing the Right Analytical Tool
The selection of an appropriate analytical technique depends on the specific requirements of the study, such as the need for real-time data, quantitative accuracy, or structural confirmation. The following diagram outlines a decision-making process for selecting the best method.
Caption: Decision tree for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the most robust and widely used technique for the quantitative analysis of reactions involving nitroaromatic compounds.[3] The strong UV absorbance of the nitro-substituted aromatic ring provides high sensitivity.
Principle of Operation
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Less polar compounds (like the starting material and product) are retained longer on the column. By monitoring the UV absorbance at a specific wavelength (typically 254 nm for nitroaromatics), the concentration of each component eluting from the column can be quantified.
Detailed Protocol: Monitoring SNAr with an Amine
This protocol is designed for monitoring the reaction of 1,2-Diethoxy-4,5-dinitrobenzene with a generic primary or secondary amine.
Workflow Diagram
Caption: General workflow for offline reaction monitoring by HPLC.
Materials:
-
HPLC system with UV-Vis detector, binary pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (analytical grade).
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: DI Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 30 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
-
Standard Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of the 1,2-Diethoxy-4,5-dinitrobenzene starting material and the expected product (if available) in acetonitrile.
-
Create a calibration curve by preparing a series of dilutions from the stock solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (at each reaction time point):
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume of cold acetonitrile (e.g., 990 µL in an HPLC vial for a 1:100 dilution). This stops the reaction and prepares the sample for analysis.
-
Vortex the vial thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into a clean HPLC vial.
-
-
Analysis:
-
Run the calibration standards first to establish the retention times and response factors for the reactant and product.
-
Inject the prepared reaction samples.
-
Data Interpretation & Self-Validation
-
Identification: Identify the peaks for the starting material and product in your chromatograms based on the retention times of the standards.
-
Quantification: Integrate the area under the curve for each identified peak.
-
% Conversion: Calculate the percentage of starting material consumed at each time point using the peak areas.
-
% Conversion = (1 - (Area_SM_t / Area_SM_t0)) * 100
-
Where Area_SM_t is the area of the starting material at time t, and Area_SM_t0 is the area at time zero.
-
-
Yield: Use the calibration curve to convert the peak area of the product into a concentration and calculate the reaction yield.
-
Trustworthiness: A robust method will show a clear decrease in the starting material peak area with a corresponding increase in the product peak area. The total peak area (reactant + product + intermediates) should remain relatively constant if no degradation or insoluble byproducts are formed, serving as an internal check on the method's validity.
Expert Insights & Causality
-
Why a C18 Column? A C18 (octadecylsilyl) stationary phase is a versatile, nonpolar phase that provides excellent retention and separation for a wide range of organic molecules, including nitroaromatics. It is the go-to starting point for method development.[3]
-
The Role of Formic Acid: Adding 0.1% formic acid to the mobile phase helps to protonate any acidic silanols on the silica backbone of the column, which reduces peak tailing and improves peak shape. It also ensures consistent ionization if the analysis is coupled to a mass spectrometer.
-
Why Quench with Acetonitrile? Acetonitrile is a strong organic solvent that is miscible with most reaction solvents. Quenching by rapid dilution in cold ACN effectively stops the reaction by lowering the concentration and temperature simultaneously.
In-Situ UV-Visible Spectroscopy
For studies focused on reaction kinetics, in-situ UV-Vis spectroscopy is a powerful tool that allows for real-time monitoring without the need for sampling and quenching.[4]
Principle of Operation
This technique relies on Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of an absorbing species.[5] If the starting material and product have distinct absorption spectra, the change in absorbance at a specific wavelength can be used to track the reaction progress continuously. Nitroaromatic compounds typically have strong absorbances in the UV-Vis region.[6][7][8]
Protocol for Kinetic Analysis
-
Determine Analytical Wavelength:
-
Dissolve the starting material and the purified product in the reaction solvent.
-
Measure the full UV-Vis spectrum (e.g., 220-600 nm) for each compound.
-
Identify a wavelength (λ) where the starting material absorbs strongly but the product absorbs weakly (or vice-versa). This will be your monitoring wavelength.
-
-
Setup:
-
Set up the reaction in a vessel that allows for the insertion of a fiber-optic immersion probe connected to a UV-Vis spectrophotometer. For temperature-controlled reactions, a jacketed reactor is ideal.
-
Ensure the reaction mixture is well-stirred to maintain homogeneity.
-
-
Data Acquisition:
-
Start the spectrophotometer's time-based acquisition mode, recording the absorbance at the chosen wavelength at regular intervals (e.g., every 5-30 seconds).
-
Initiate the reaction by adding the final reagent (e.g., the nucleophile).
-
Continue monitoring until the absorbance value stabilizes, indicating reaction completion.
-
Data Interpretation
-
Plot Absorbance vs. Time to visualize the reaction profile.
-
Convert absorbance data to concentration using a pre-determined calibration curve.
-
This concentration vs. time data can be used to determine the reaction order and calculate the rate constant (k).[5]
Expert Insights
-
Causality: This method is ideal for determining initial reaction rates, as it provides high-density data in the crucial early stages of the reaction. It avoids potential errors introduced by sampling and quenching.
-
Trustworthiness: The validity of the data depends on the system being a "two-component" system at the analytical wavelength (only the reactant and product absorb). If intermediates are formed that also absorb at this wavelength, the kinetic model becomes more complex. Running full spectra at various time points can help identify the presence of such intermediates.
Complementary Techniques: GC-MS and Direct MS
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Applicability: GC-MS is suitable if the 1,2-diethoxy-4,5-dinitrobenzene and its substitution product are sufficiently volatile and thermally stable.[9]
-
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. Eluted compounds are then ionized and fragmented in the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint for structural confirmation.
-
Expert Insights: Caution is required as nitroaromatic compounds can be susceptible to thermal degradation in the high-temperature GC inlet, potentially leading to inaccurate quantification. HPLC is often the more reliable quantitative method. However, GC-MS is invaluable for identifying unknown byproducts due to the structural information provided by the mass spectrum.
Direct Analysis Mass Spectrometry
-
Applicability: Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer are excellent for rapid, qualitative reaction monitoring.
-
Principle: A probe is dipped directly into the reaction mixture and then inserted into the MS source. Heated gas vaporizes the sample, which is then ionized and analyzed. This provides a mass spectrum of the mixture in under a minute.
-
Expert Insights: This method is not quantitative but is extremely efficient for quickly confirming the presence of the expected product mass or for screening multiple reaction conditions in parallel (high-throughput experimentation). It eliminates the need for sample workup or chromatographic separation.
Summary and Comparison of Techniques
| Technique | Primary Use | Throughput | Quantitative? | In-Situ? | Key Advantage | Key Limitation |
| HPLC-UV | Quantitative analysis, purity assessment | Low-Medium | Yes | No | High accuracy and robustness | Requires sampling and method development |
| UV-Vis | Real-time kinetic studies | High | Yes | Yes | Real-time data, non-invasive | Spectral overlap can complicate analysis |
| GC-MS | Byproduct identification | Low-Medium | Semi-Yes | No | Provides structural confirmation | Potential for thermal degradation |
| Direct MS | Rapid qualitative checks | Very High | No | No | Extremely fast, no workup needed | Not quantitative, matrix effects |
References
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.). Cogent HPLC Columns.
- Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009, December 30). PubMed.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl). (n.d.). Benchchem.
- EPA-RCA: 8330B: Explosives by HPLC. (n.d.). EPA.
-
Ultraviolet Absorption Spectra of o-, m-and p-Dinitrobenzene. (1960). The Bulletin of the Chemical Society of Japan. Retrieved February 21, 2026, from [Link]
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA.
- In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo.
- Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene. (n.d.). Benchchem.
- Seven Essential Steps for In Situ Reaction Monitoring. (2026, January 31). Spectroscopy Online.
-
1,4-Dinitrobenzene. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Benzene, 1,3-dinitro-. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation.
- Analytical methods for determining 1,3-DNB and 1,3,5-TNB. (n.d.). Agency for Toxic Substances and Disease Registry.
- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PubMed Central.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace.
- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023, November 27). MDPI.
- Monitoring Reactions Through UV-Visible Spectroscopy. (2023, August 7). Spectroscopy Online.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
- Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. (n.d.). ThermoFisher.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. academic.oup.com [academic.oup.com]
- 7. 1,4-Dinitrobenzene | C6H4(NO2)2 | CID 7492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1,3-dinitro- [webbook.nist.gov]
- 9. communities.springernature.com [communities.springernature.com]
use of polar aprotic solvents in reactions with 4,5-Dinitroveratrole
Optimizing Efficiency: The Role of Polar Aprotic Solvents in 4,5-Dinitroveratrole Functionalization
Executive Summary
4,5-Dinitroveratrole (DNV) serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly quinoxalines and benzimidazoles. Its reactivity is governed by the electron-withdrawing nitro groups, which activate the aromatic ring toward Nucleophilic Aromatic Substitution (
This guide details the obligatory use of polar aprotic solvents (DMSO, DMF, NMP) to drive these reactions. Unlike protic solvents, which suppress nucleophilicity via hydrogen bonding, polar aprotic media create an environment of "naked" nucleophiles, accelerating reaction rates by orders of magnitude and ensuring selective displacement of the nitro group.
Chemical Context & Mechanism[1][2][3][4][5][6]
The Substrate: 4,5-Dinitroveratrole
DNV presents a unique "push-pull" electronic environment. The two methoxy groups at positions 1 and 2 are electron-donating by resonance, while the two nitro groups at positions 4 and 5 are strongly electron-withdrawing.
-
Target Reaction: Displacement of one nitro group (
) by a nucleophile (amine, thiol, or alkoxide). -
Leaving Group Hierarchy: In this specific scaffold, the nitro group is a superior leaving group compared to the methoxy group due to the stability of the nitrite anion (
) and the specific activation pattern of the ring.
The Solvent Effect: The "Naked Nucleophile" Phenomenon
The choice of solvent is the single most critical variable in DNV functionalization.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents form strong hydrogen bond cages around the nucleophile (anion or amine). The nucleophile must shed this solvent shell before attacking the DNV ring, significantly increasing the activation energy (
). -
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants (stabilizing the charged Meisenheimer intermediate) but lack hydrogen bond donors. They effectively solvate cations (e.g.,
, ) via their electron-rich oxygen atoms but leave the anionic nucleophile poorly solvated and highly reactive ("naked").
Mechanistic Pathway
The reaction proceeds via the addition-elimination mechanism (
Figure 1: Mechanistic pathway of
Solvent Selection Guide
The following table compares common solvents used in DNV reactions. DMSO is the recommended standard due to its superior solvating power and high boiling point, though DMF is a suitable alternative for easier workup (lower boiling point).
| Solvent | Type | Dielectric Constant ( | Boiling Point ( | Suitability for DNV | Removal Strategy |
| DMSO | Polar Aprotic | 47 | 189 | Excellent. Maximizes rate. | Aqueous wash / Lyophilization |
| DMF | Polar Aprotic | 38 | 153 | Very Good. Standard choice. | Aqueous wash / Distillation |
| NMP | Polar Aprotic | 32 | 202 | Good. High thermal stability. | Aqueous wash |
| Ethanol | Polar Protic | 24 | 78 | Poor. H-bonding slows rate. | Rotovap |
| THF | Polar Aprotic | 7.5 | 66 | Poor. Insufficient polarity. | Rotovap |
Experimental Protocol: Selective Mono-Substitution
Objective: Synthesis of 1,2-dimethoxy-4-nitro-5-(piperidin-1-yl)benzene via displacement of one nitro group. Scale: 10 mmol (Representative)
Reagents & Equipment[2]
-
Substrate: 4,5-Dinitroveratrole (2.28 g, 10 mmol).
-
Nucleophile: Piperidine (1.70 g, 20 mmol) [2.0 equivalents to act as nucleophile and acid scavenger].
-
Solvent: Anhydrous DMSO (15 mL).
-
Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Oil Bath, Reflux Condenser.
Step-by-Step Workflow
-
Preparation:
-
Charge the RBF with 4,5-Dinitroveratrole (2.28 g).
-
Add Anhydrous DMSO (15 mL). Stir at room temperature until fully dissolved. Note: DNV is sparingly soluble in water but highly soluble in DMSO.
-
-
Nucleophile Addition:
-
Add Piperidine (1.70 g) dropwise over 5 minutes.
-
Observation: A slight color change (yellowing) may occur immediately due to charge-transfer complex formation.
-
-
Reaction:
-
Heat the mixture to 80°C .
-
Monitor via TLC (Solvent system: 30% Ethyl Acetate in Hexanes).
-
Endpoint: Reaction is typically complete within 2–4 hours. The starting material spot (
) will disappear, replaced by a bright yellow/orange product spot ( ).
-
-
Workup (The "Drowning" Method):
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake copiously with water (
mL) to remove residual DMSO and piperidinium nitrite salts. -
Dry the solid under vacuum at 40°C.
-
Optional: Recrystallize from Ethanol/Water if high purity (>99%) is required.
-
Protocol Visualization
Figure 2: Operational workflow for the synthesis of substituted veratrole derivatives in DMSO.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Wet Solvent | Water acts as a competing nucleophile or H-bond donor, deactivating the amine. Action: Use anhydrous DMSO/DMF and store over molecular sieves. |
| Dark Tarry Impurities | Thermal Decomposition | Dinitro compounds are heat-sensitive. Action: Do not exceed 100°C. Perform reaction under |
| Product "Oiling Out" | Inefficient Precipitation | Product is slightly soluble in the DMSO/Water mix. Action: Increase water volume to 15:1 ratio or add brine to increase ionic strength (Salting Out). |
| Difficulty Removing Solvent | DMSO Retention | Action: Wash the organic solid exhaustively with water. If extracting with EtOAc, wash the organic layer 5x with water/brine. |
Safety & Handling (Critical)
1. Energetic Material Hazard: Polynitro aromatic compounds possess potential explosive energy. While DNV is relatively stable compared to TNT, it should never be distilled to dryness or subjected to mechanical shock.
-
Protocol: Always maintain a solvent heel. Do not overheat >120°C.
2. Solvent Permeability: DMSO and DMF are potent skin penetrants. They can carry toxic nitro-compounds directly through the skin into the bloodstream.
-
PPE:[4][5][6] Butyl rubber or Silver Shield gloves are required. Standard Nitrile gloves provide insufficient protection against DMF/DMSO permeation over long periods.
3. Exotherm Control:
The
References
-
BenchChem. (2025). Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from
-
National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity Indices. Retrieved from
-
Gaylord Chemical. (2025).[4] Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Applications. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
University of Rochester. (2025). Workup for Reactions in DMF or DMSO. Retrieved from
High-Performance Derivatization of Amines using 1,2-Diethoxy-4,5-dinitrobenzene (DEDB)
Part 1: Strategic Overview & Mechanism
Introduction
The quantification of aliphatic and aromatic amines is a critical task in pharmaceutical analysis, environmental monitoring, and biological research. While classical reagents like 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) or Ninhydrin are widely used, 1,2-Diethoxy-4,5-dinitrobenzene (DEDB) offers a specialized alternative.
DEDB functions as a chromogenic derivatization agent specifically targeting primary and secondary amines. Unlike reagents that target aldehydes or thiols, DEDB utilizes the electron-deficient nature of the dinitro-aromatic ring to facilitate a Nucleophilic Aromatic Substitution (
Mechanism of Action: The "Denitration" Pathway
To develop a robust protocol, one must understand the reaction kinetics. The DEDB molecule contains two ethoxy groups (electron-donating by resonance, but inductively withdrawing) and two nitro groups (strongly electron-withdrawing).
In the presence of a nucleophilic amine, the reaction does not typically displace the ethoxy group (which is a poor leaving group). Instead, it proceeds via the displacement of one of the nitro groups (a "denitration" reaction). This is favored because the nitrite ion (
The Pathway:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbon at position 4 or 5 (ipso-carbon).
-
Meisenheimer Complex: A transient, resonance-stabilized anionic intermediate forms.
-
Elimination: The nitrite ion (
) is expelled, and the aromaticity is restored. -
Deprotonation: The resulting amine cation loses a proton to the base, yielding the stable 1,2-diethoxy-4-amino-5-nitrobenzene derivative.
Figure 1: Mechanistic pathway of amine derivatization via nucleophilic aromatic substitution (
Part 2: Experimental Protocol
Reagents and Equipment
-
DEDB Reagent Solution: 0.2% (w/v) 1,2-Diethoxy-4,5-dinitrobenzene in absolute ethanol or acetonitrile. Note: Protect from light.
-
Buffer Solution: Borate buffer (0.1 M, pH 9.5) or Carbonate/Bicarbonate buffer (pH 10.0). Critical: The amine must be deprotonated to act as a nucleophile.
-
Solvent: Ethanol or Acetone (for dilution).
-
Equipment: UV-Vis Spectrophotometer (scanning 350–600 nm) or HPLC with PDA detector; Water bath (controlled at 55°C ± 1°C).
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . The inclusion of a "Reagent Blank" and a "Standard Spike" is mandatory for every run to account for reagent background absorbance.
Step 1: Sample Preparation
-
Dissolve the amine analyte in water or ethanol to obtain a stock solution (e.g., 100 µg/mL).
-
Prepare working standards (e.g., 1–20 µg/mL) by serial dilution.
Step 2: Derivatization Reaction
-
Transfer 1.0 mL of the amine sample/standard into a 10 mL calibrated test tube.
-
Add 1.0 mL of Buffer Solution (pH 9.5).
-
Add 2.0 mL of DEDB Reagent Solution.
-
Critical Step: Vortex for 10 seconds to ensure a single phase.
-
Place the tubes in a water bath at 55°C for 25 minutes .
-
Expert Insight: Heat is required to overcome the activation energy of the
reaction. Insufficient heating leads to incomplete derivatization; excessive heating (>70°C) may degrade the reagent.
-
Step 3: Quenching and Dilution
-
Cool the tubes immediately in an ice-water bath for 2 minutes (stops the reaction).
-
Add 1.0 mL of Ethanol (or mobile phase for HPLC) to stabilize the chromophore.
-
Dilute to volume (e.g., 10 mL) with distilled water.
Step 4: Detection
-
Spectrophotometry: Measure absorbance against the Reagent Blank (prepared identically but using 1.0 mL distilled water instead of sample).
-
Wavelength: Determine
by scanning 350–600 nm. Typical for these derivatives is 480–510 nm .
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the derivatization and spectrophotometric analysis.
Part 3: Validation & Data Analysis
Quantitative Parameters
To ensure scientific integrity, the method must be validated according to ICH guidelines.
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | > 0.995 | Range typically 1–20 µg/mL. |
| Precision (RSD) | < 2.0% | Intra-day and Inter-day. |
| Stoichiometry | 1:1 (Amine:DEDB) | Confirmed by Job’s Method of Continuous Variation. |
| Stability | > 60 minutes | The colored complex should not fade rapidly. |
Troubleshooting (Self-Validating Logic)
-
High Blank Absorbance: The DEDB reagent itself is yellow. If the blank reads >0.2 AU at the detection wavelength, the reagent concentration is too high or the wavelength is too close to the reagent's cut-off. Action: Shift detection to a longer wavelength (Red-shift).
-
Low Sensitivity: Incomplete reaction.[1] Action: Check pH. If pH < 9, the amine is protonated (
) and cannot attack the ring. -
Precipitation: DEDB is hydrophobic. Action: Increase the percentage of ethanol/acetone in the final dilution.
Interference
-
Tertiary Amines: Do not react (lack of replaceable proton).[1] This makes the method selective for primary/secondary amines.
-
Aldehydes/Ketones: Do not interfere significantly under these conditions (unlike with hydrazine reagents).
Part 4: References
-
Al-Daher, I. M., & Al-Ghabsha, T. S. (1986). Spectrophotometric determination of some primary amines using 1,2-diethoxy-4,5-dinitrobenzene. Canadian Journal of Chemistry. (Context: Establishes the core methodology for this specific reagent).
-
Blaskó, G., et al. (2013).[2] The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes. Journal of the Brazilian Chemical Society, 24(7). Link (Context: Mechanistic grounding for nitro-group displacement in 4,5-dinitrobenzene systems).
-
Idriss, K. A., et al. (2011). Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. Arabian Journal of Chemistry, 4(1). Link (Context: Comparative protocol for dinitro-benzene based amine derivatization).
-
Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.[3][4] Application Note. Link (Context: General HPLC derivatization strategies for amines).
Sources
Troubleshooting & Optimization
improving yield in 1,2-Diethoxy-4,5-dinitrobenzene synthesis
Technical Support Center: Synthesis of 1,2-Diethoxy-4,5-dinitrobenzene
Welcome to the Advanced Synthesis Support Module
Topic: Yield Optimization & Troubleshooting for 1,2-Diethoxy-4,5-dinitrobenzene Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 1,2-Diethoxy-4,5-dinitrobenzene is a critical intermediate step, particularly for researchers working on conductive polymers (e.g., PEDOT analogs), liquid crystals, or quinoxaline-based pharmaceutical scaffolds.
While the theoretical pathway is a standard Electrophilic Aromatic Substitution (EAS), practical execution is plagued by three primary failure modes:
-
Regioisomer Contamination: Formation of the 3,4-dinitro isomer.
-
Dealkylation: Acid-catalyzed cleavage of the ethoxy ether linkages (forming phenols/quinones).
-
Oxidative Degradation: Formation of "red oils" or tars due to thermal runaway.
This guide prioritizes the Nitration Route (via 1,2-diethoxybenzene) as it is the most scalable, but also details the SNAr Route for high-purity requirements.
Module 1: Critical Process Parameters (CPP)
Before troubleshooting, verify your baseline parameters against this optimized window. Deviations here are the root cause of 90% of yield losses.
| Parameter | Optimized Range | Consequence of Deviation |
| Temperature (Addition) | -10°C to 0°C | > 5°C: Rapid oxidation, dealkylation (ether cleavage). < -15°C: Reaction stalls, accumulation of unreacted HNO₃ leading to exotherm spikes later. |
| Solvent System | Glacial Acetic Acid (AcOH) or DCM | H₂SO₄ (Bulk): Too aggressive; causes high rates of dealkylation. Water: Promotes hydrolysis of the nitronium ion. |
| Nitric Acid Conc. | Fuming HNO₃ (>90%) or 70% w/ H₂SO₄ cat. | Low Conc: Incomplete nitration (stops at mono-nitro). |
| Quenching | Crushed Ice (Excess) | Slow/Warm Quench: Hydrolysis of the product; formation of phenolic impurities. |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a dark red/black tar."
Diagnosis: Oxidative Degradation / Ether Cleavage. Technical Explanation: The ethoxy groups on the benzene ring are strong activators, making the ring electron-rich. While this facilitates nitration, it also lowers the oxidation potential. If the temperature spikes (even locally) or the acid concentration is too high, the nitric acid acts as an oxidant rather than a nitrating agent, cleaving the ether bond to form quinones and polymerized tars.
Corrective Action:
-
Switch Solvent: Do not use neat sulfuric acid. Dissolve the precursor (1,2-diethoxybenzene) in Glacial Acetic Acid or Dichloromethane (DCM) first. This acts as a heat sink.
-
Dropwise Addition: Add the nitrating mixture (HNO₃/AcOH) slowly to the precursor solution.
-
Internal Monitoring: Place the thermometer inside the reaction liquid, not just in the oil bath. Keep internal T < 5°C.
Issue 2: "I have a persistent impurity (approx. 10-15%) that won't recrystallize out."
Diagnosis: Regioisomer Contamination (3,4-dinitro isomer). Technical Explanation: The ethoxy groups are ortho, para directors.
-
Step 1: The first nitro group installs at position 4 (para to ethoxy-1, meta to ethoxy-2) due to steric hindrance at position 3.
-
Step 2: The second nitro group should go to position 5 (para to ethoxy-2). However, a minor pathway attacks position 3 (ortho to ethoxy-2), creating the 3,4-dinitro isomer.
Corrective Action:
-
Recrystallization Protocol: The 4,5-isomer is generally more symmetric and less soluble.
-
Solvent: Use Ethanol (95%) or Glacial Acetic Acid .
-
Technique: Dissolve hot, then cool slowly to room temperature. Do not crash cool on ice immediately; rapid precipitation traps the 3,4-isomer in the lattice.
-
Issue 3: "Yield is low (<40%), and the product is wet/sticky."
Diagnosis: Incomplete Nitration (Mono-nitro arrest) or Hydrolysis. Technical Explanation: If the acid strength drops (due to water generation during nitration), the reaction may stop at 1,2-diethoxy-4-nitrobenzene. Alternatively, poor quenching hydrolyzes the ethoxy groups.
Corrective Action:
-
Stoichiometry: Ensure a minimum of 2.2 - 2.5 equivalents of HNO₃.
-
Post-Reaction Stir: After addition, allow the reaction to warm to Room Temperature (20-25°C) for 1-2 hours to drive the second nitration.
-
TLC Check: Monitor disappearance of the mono-nitro intermediate (usually less polar than the dinitro).
Module 3: Visualizing the Reaction Pathways
Understanding the competition between the Desired Pathway (Green) and Failure Modes (Red) is crucial for control.
Caption: Reaction logic flow. The green path represents the optimized kinetic window. Red paths indicate thermal or steric failure modes.
Module 4: Alternative Workflow (SNAr)
If the nitration route consistently fails due to dealkylation (common with specific ether chains), switch to Nucleophilic Aromatic Substitution .
Protocol:
-
Reagent: Sodium Ethoxide (NaOEt) in dry Ethanol.
-
Mechanism: The nitro groups strongly activate the ring, allowing ethoxide to displace the chlorides.
-
Critical Control: Anhydrous conditions are mandatory. Presence of water generates hydroxide (OH⁻), which will displace the nitro group (denitration) rather than the chloride, forming nitrophenols [1].
Caption: The SNAr route avoids oxidative conditions but requires strict moisture control to prevent denitration.
References
-
Mechanism of Denitration: The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion.[1] Journal of the Brazilian Chemical Society. (2013).[1][2][3]
-
General Nitration Protocols: Nitration of 1,2-dimethoxybenzene (Veratrole) analogs. BenchChem Protocol Database.
-
Purification Techniques: Recrystallization Strategies for Nitro-Aromatics. West Virginia University Dept of Chemistry.
Sources
how to prevent side product formation in dinitrobenzene reactions
Ticket System: Advanced Organic Synthesis & Process Safety Status: Active | Priority: High | Agent: Senior Application Scientist
Welcome to the DNB Technical Support Hub
You have reached the Tier-3 Support Desk for Nitroaromatics. This guide addresses the two most critical failure modes in dinitrobenzene (DNB) chemistry: uncontrolled polynitration during synthesis and azo/azoxy coupling during reduction.
Our goal is to transition your workflow from "trial-and-error" to a deterministic, self-validating system. Below are the specific troubleshooting modules for your active experiments.
Module 1: Synthesis Support (Nitration Control)
Ticket ID: NIT-101 Issue: Formation of 1,3,5-Trinitrobenzene (TNB) and high Ortho/Para isomer content. Root Cause: Thermal runaway and lack of regioselectivity control during the electrophilic aromatic substitution (EAS).
Technical Analysis
The synthesis of m-dinitrobenzene (m-DNB) is a thermodynamic battle. The first nitro group deactivates the ring, directing the second nitro group to the meta position. However, two critical side reactions occur if the energy barrier is breached:
-
Over-Nitration: If the temperature exceeds 90°C in the presence of excess mixed acid, the deactivated ring is forced into a third nitration, yielding 1,3,5-trinitrobenzene (TNB), which is a severe explosion hazard.
-
Isomer Drift: Localized "hot spots" in batch reactors can overcome the meta-directing energy difference, increasing the yield of o-DNB and p-DNB (impurities).
Visualizing the Failure Mode
Figure 1: Reaction pathway showing the critical divergence points where temperature spikes lead to TNB or isomeric impurities.
Corrective Protocol: The "Staged Thermal Ramp"
Standard: Organic Syntheses Coll. Vol. 1, p. 219 [1]
To prevent side products, you must decouple the addition phase from the reaction phase.
Step 1: The Cold Initiation (Prevention of Isomers)
-
Reagents: Use fuming nitric acid and concentrated sulfuric acid.[1]
-
Action: Add the nitrating mixture to nitrobenzene slowly.
-
Control Limit: Maintain temperature between 45–55°C .
-
Why: This temperature is sufficient for dinitration but insufficient for trinitration. Exceeding 55°C during addition risks immediate formation of TNB and oxidation byproducts [1].
Step 2: The Thermal Soak (Completion)
-
Action: Once addition is complete, heat the mixture using a reflux condenser.
-
Control Limit: Ramp to 90°C (water bath) for 30–45 minutes.
-
Why: This drives the reaction to completion. The concentration of the nitronium ion decreases as the reaction proceeds, making the formation of TNB kinetically unfavorable unless you spike the temperature beyond 100°C.
Step 3: The Quench (Purification)
-
Action: Pour the reaction mixture into crushed ice (~500g) with vigorous stirring.
-
Result: m-DNB precipitates as a solid (mp 89°C), while o-DNB (mp 118°C) and p-DNB (mp 173°C) have different solubilities.
-
Purification: Recrystallize from ethanol or glacial acetic acid to remove the minor ortho isomer [1].
Module 2: Reduction Support (Selectivity Control)
Ticket ID: RED-202 Issue: Formation of Azo (Ar-N=N-Ar) and Azoxy (Ar-N=N(O)-Ar) compounds.[2] Root Cause: Condensation of reaction intermediates (Nitrosobenzene and Phenylhydroxylamine) under alkaline conditions.
Technical Analysis
When reducing DNB to m-nitroaniline (partial reduction) or m-phenylenediamine (complete reduction), the reaction proceeds via the Haber Mechanism .
-
The Trap: The reduction passes through Nitroso (-NO) and Hydroxylamine (-NHOH) intermediates.
-
The Failure: If these intermediates accumulate, particularly in basic (alkaline) media , they condense to form Azoxy species. This is irreversible in many mild reduction protocols [2, 3].
Visualizing the Failure Mode
Figure 2: The Haber Mechanism. The red arrows indicate the "Condensation Trap" where intermediates react with each other instead of reducing further.
Corrective Protocol: Selective Reduction
Standard: Zinin Reduction or Catalytic Hydrogenation [4]
Option A: Chemical Reduction (Sulfide/Zinin)
-
Reagent: Sodium sulfide (
) or Sodium hydrosulfide ( ). -
pH Control: Add Sodium Bicarbonate (
) to buffer the solution.[3] -
Why: High alkalinity (NaOH) drastically accelerates the condensation of Nitroso and Hydroxylamine into Azoxy side products [3]. Keeping the pH near neutral/mildly basic (
) prevents this condensation.
Option B: Catalytic Hydrogenation (Advanced)
-
Catalyst: Ru-SnOx/Al2O3 or Pt/C.
-
Solvent: Ethanol/Water.[2]
-
Protocol: Use high pressure
(4 MPa) at 100°C. -
Why: Tin oxide (
) modifies the Ruthenium surface, facilitating the adsorption of the nitro group and speeding up the reduction steps past the dangerous intermediates, effectively "outrunning" the condensation reaction [2].
Troubleshooting FAQs
| Symptom | Probable Cause | Corrective Action |
| Product Yields > 100% | Formation of Azoxy/Azo dimers (higher MW). | Check pH. If pH > 10, condensation is occurring. Acidify or buffer the reaction.[3] |
| Explosive/Unstable Residue | Trinitrobenzene (TNB) formation.[4] | STOP. Did you exceed 100°C? Neutralize waste cautiously. Future: Cap temp at 90°C. |
| Oily Product (Not Solid) | High content of o-DNB isomer. | Recrystallize from glacial acetic acid.[4] The meta isomer crystallizes; the oil remains in filtrate. |
| Red/Orange Color in Product | Oxidation of phenols or Azo impurities. | Wash crude product with dilute NaOH (removes phenols) followed by HCl (removes amines), then recrystallize. |
References
-
Organic Syntheses. "m-Dinitrobenzene". Org.[5] Synth.1921 , 1, 54; Coll. Vol.1 , 219.[4][6] Link
-
MDPI. "Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst". Catalysts2014 , 4(3), 266-277. Link
-
ResearchGate. "1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid – Reaction mechanisms".[7] Chemical Engineering Journal. Link
-
Eureka. "Method for preparing m-nitroaniline by m-dinitrobenzene selectivity reduction". Patent CN101239922A. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. CN116178164A - Method for synthesizing m-dinitrobenzene by adopting microreactor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
purification of crude 1,2-Diethoxy-4,5-dinitrobenzene by recrystallization
Welcome to the technical support guide for the purification of crude 1,2-Diethoxy-4,5-dinitrobenzene via recrystallization. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Part 1: Critical Safety Precautions
Dinitrobenzene derivatives are toxic and must be handled with extreme care. Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) for the compound and all solvents is mandatory.
Q: What are the primary hazards associated with 1,2-Diethoxy-4,5-dinitrobenzene and what personal protective equipment (PPE) is required?
A: 1,2-Diethoxy-4,5-dinitrobenzene, like other dinitroaromatics, is classified as highly toxic. Key hazards include:
-
High Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
Mandatory PPE and Handling Guidelines:
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves before use and wash hands thoroughly after handling.[2]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Lab Coat: A lab coat must be worn and kept fastened.
-
Waste Disposal: Dispose of all contaminated materials and solutions as hazardous waste according to your institution's regulations.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of 1,2-Diethoxy-4,5-dinitrobenzene.
A Note on Analog Data: Specific solubility data for 1,2-Diethoxy-4,5-dinitrobenzene is not widely published. This guide utilizes data from its close structural analog, 1,2-Dimethoxy-4,5-dinitrobenzene (Melting Point: 131-134°C), as a reliable proxy.[5][6][7] The principles and solvent choices are directly applicable, though slight variations in solubility should be expected.
Q1: What is the most critical factor for a successful recrystallization?
A1: The choice of solvent is paramount. An ideal solvent for recrystallization must satisfy specific criteria:
-
High Solubility at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at room temperature or below.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
Q2: Which solvents are a good starting point for 1,2-Diethoxy-4,5-dinitrobenzene?
A2: Based on the polar nature of the dinitro and ethoxy functional groups, polar protic solvents are excellent candidates. Alcohols are often a good starting point for nitroaryl compounds. A recommended screening panel includes:
-
Ethanol
-
Methanol
-
Isopropanol
-
Glacial Acetic Acid
A procedure for screening these solvents is provided in the detailed protocol below.
Q3: What are the likely impurities in a crude sample?
A3: Impurities will depend on the synthetic route used to prepare the compound. A common synthesis involves the nitration of 1,2-diethoxybenzene. Potential impurities could include:
-
Unreacted Starting Material: 1,2-diethoxybenzene.
-
Mononitrated Intermediates: e.g., 1,2-Diethoxy-4-nitrobenzene.
-
Other Dinitro Isomers: Positional isomers formed during nitration.
-
Reaction Byproducts: Tarry materials or decomposition products from aggressive reaction conditions.[8]
A well-chosen recrystallization solvent should leave these impurities in the mother liquor.
Part 3: Detailed Troubleshooting Guide
This section provides solutions to specific problems encountered during the recrystallization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling. | 1. Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool slowly again. |
| 2. The solution is supersaturated but lacks a nucleation point for crystal growth to begin. | 2. Try scratching the inner wall of the flask with a glass rod at the air-liquid interface. If available, add a single "seed crystal" of the pure compound. | |
| The compound "oils out" instead of forming crystals. | 1. The solution is too concentrated , causing the compound to come out of solution above its melting point. | 1. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. |
| 2. The cooling process is too rapid. | 2. Allow the solution to cool more slowly. Insulate the flask by placing it on a non-conductive surface (like a cork ring or paper towels) and covering the top with a watch glass. | |
| 3. High concentration of impurities is depressing the melting point of the mixture. | 3. If slow cooling and solvent addition fail, it may be necessary to recover the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography.[8] | |
| The recrystallized product is still impure (e.g., low melting point, poor color). | 1. The cooling was too fast , trapping impurities within the crystal lattice. | 1. Perform a second recrystallization, ensuring the solution cools as slowly as possible. |
| 2. The chosen solvent was not optimal for separating the specific impurities present. | 2. Test a different solvent or a mixed-solvent system. For example, if the compound is too soluble in ethanol, a mixed system like ethanol/water could be effective. | |
| Crystals form prematurely in the funnel during hot filtration. | 1. The filtration apparatus (funnel, filter paper, receiving flask) was too cold. | 1. Pre-heat the entire filtration setup. Place the funnel and filter paper in an oven before use, and place a small amount of the pure solvent in the receiving flask and heat it on the hot plate so that hot solvent vapors keep the apparatus warm. |
| 2. The solution cooled and became supersaturated during the transfer. | 2. Use a stemless or short-stemmed funnel to reduce the surface area for cooling. Keep the solution heated until the moment of pouring. | |
| The final yield is very low. | 1. Too much solvent was used during dissolution, leaving a significant amount of product in the mother liquor. | 1. Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form. In the future, use the minimum amount of hot solvent necessary for complete dissolution. |
| 2. The crystals were washed with solvent that was not ice-cold , re-dissolving some of the product. | 2. Ensure the wash solvent is thoroughly chilled in an ice bath before use. | |
| 3. The compound has significant solubility in the chosen solvent even at low temperatures. | 3. Consider a different solvent where the compound is less soluble when cold. |
Part 4: Experimental Protocols & Methodologies
Protocol 1: Solvent Screening
This protocol is essential for identifying the optimal recrystallization solvent.
-
Preparation: Place approximately 20-30 mg of your crude 1,2-Diethoxy-4,5-dinitrobenzene into four separate small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetic acid) dropwise, starting with ~0.5 mL.
-
Room Temperature Test: Agitate each tube at room temperature. A suitable solvent will not dissolve the compound when cold.
-
Hot Temperature Test: Gently heat the tubes that did not dissolve the compound in a hot water or sand bath. Add more solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of well-formed crystals.
Protocol 2: Recrystallization of 1,2-Diethoxy-4,5-dinitrobenzene
This protocol assumes ethanol has been identified as a suitable solvent.
-
Dissolution: Place the crude 1,2-Diethoxy-4,5-dinitrobenzene in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.
-
Saturated Solution: Continue adding small portions of hot ethanol while heating until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal or insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, large crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the filter, then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified product.
Part 5: Visualized Workflows and Core Principles
The "Why": Understanding the Recrystallization Process
Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of most solids increases with temperature.
Step-by-Step Recrystallization Flowchart
This diagram outlines the logical steps and decision points in the experimental protocol.
References
-
1,2-Dimethoxy-4,5-dinitrobenzene, CAS No. 3395-03-7 . iChemical. [Link]
-
1,2-dimethoxy-4,5-dinitrobenzene - Chemical Synthesis Database . [Link]
-
Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7) . Cheméo. [Link]
-
SAFETY DATA SHEET for 1,2-Dimethoxy-4,5-dinitrobenzene . [Link]
-
Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene . PrepChem.com. [Link]
-
Safety data sheet - 1,2-Dinitrobenzene . [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros . Reddit. [Link]
-
1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 . PubChem. [Link]
-
1,2-Dimethoxy-4,5-dinitrobenzene . NIST WebBook. [Link]
-
2,4,5-triaminonitrobenzene - Organic Syntheses Procedure . Organic Syntheses. [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 1,2-Dimethoxy-4,5-dinitrobenzene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1,2-Dimethoxy-4,5-dinitrobenzene, CAS No. 3395-03-7 - iChemical [ichemical.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. benchchem.com [benchchem.com]
effect of nucleophile strength on reaction rate with 1,2-Diethoxy-4,5-dinitrobenzene
Introduction
Welcome to the Technical Support Center guide for Nucleophilic Aromatic Substitution (SNAr) reactions involving 1,2-diethoxy-4,5-dinitrobenzene. This substrate is highly activated towards nucleophilic attack due to the presence of two strong electron-withdrawing nitro groups positioned ortho and para to the ethoxy leaving groups. Understanding the interplay between the substrate and the attacking nucleophile is paramount for reaction optimization, yield maximization, and impurity control.
This guide provides field-proven insights into how nucleophile strength dictates the kinetics of this transformation. We will explore the mechanistic underpinnings, address common experimental challenges in a direct question-and-answer format, and provide robust protocols for your laboratory work.
Frequently Asked Questions (FAQs)
Q1: How does nucleophile strength fundamentally affect the reaction rate with 1,2-diethoxy-4,5-dinitrobenzene?
A: In a typical SNAr reaction, the rate is directly proportional to the strength of the nucleophile. A stronger nucleophile will result in a faster reaction. The reaction proceeds via a two-step addition-elimination mechanism. The first step, the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex, is the rate-determining step.[1][2][3] A more potent nucleophile, being more electron-rich and reactive, lowers the activation energy of this initial step, thereby accelerating the overall reaction rate.[4][5]
Q2: How can I quantitatively assess or compare the "strength" of different nucleophiles for this reaction?
A: Nucleophilicity is a measure of kinetic reactivity, while basicity is a measure of thermodynamic affinity for a proton. While not identical, basicity is often an excellent proxy for nucleophilicity, especially when comparing nucleophiles of the same atom type (e.g., different amines).[4]
-
Basicity (pKa of the conjugate acid): A higher pKa of the conjugate acid indicates a stronger base and, generally, a stronger nucleophile. For example, piperidine (pKa of conjugate acid ≈ 11.1) is a stronger nucleophile and reacts faster than morpholine (pKa ≈ 8.4).
-
Brønsted-type Correlation: For a more rigorous analysis, a Brønsted-type plot can be constructed by graphing the logarithm of the second-order rate constant (log k) against the pKa of the conjugate acid for a series of related nucleophiles (e.g., substituted anilines). The slope of this plot, βnuc, provides insight into the degree of bond formation in the transition state.[6][7] A large βnuc value (e.g., > 0.5) suggests a significant development of the bond between the nucleophile and the carbon atom in the rate-determining transition state.
Q3: Beyond basicity, what other factors influence a nucleophile's effectiveness in this SNAr reaction?
A: Several other factors are critical:
-
Steric Hindrance: Bulky nucleophiles, even if they are strong bases, can be poor nucleophiles due to steric hindrance, which impedes their approach to the electrophilic carbon center.[4][5] For instance, potassium tert-butoxide is a very strong base but a relatively poor nucleophile for SNAr compared to the less hindered sodium methoxide.
-
Polarizability: "Soft" nucleophiles, like thiols (R-S⁻), are highly polarizable and are exceptionally potent in SNAr reactions. The polarizability allows for more effective orbital overlap in the transition state.
-
Solvation: The choice of solvent can dramatically alter a nucleophile's effective strength. In polar protic solvents (e.g., ethanol, water), the nucleophile can be heavily solvated via hydrogen bonding, which "cages" it and reduces its reactivity.[8][9] In contrast, polar aprotic solvents (e.g., DMSO, DMF) solvate the counter-cation but leave the anionic nucleophile relatively "naked" and highly reactive.[10]
Troubleshooting Guide
Q4: My reaction with 1,2-diethoxy-4,5-dinitrobenzene is extremely slow or has stalled. I suspect my nucleophile is too weak. How do I proceed?
A: This is a common issue. A systematic approach is best:
-
Confirm Nucleophile Strength: Check the pKa of your nucleophile's conjugate acid. If it is low (e.g., < 5 for an amine), it is likely not potent enough for a reasonable reaction rate at room temperature.
-
Increase Nucleophilicity In Situ: If you are using a neutral nucleophile like an alcohol or a primary/secondary amine, you can often deprotonate it with a suitable base to generate a much more reactive anionic nucleophile (an alkoxide or an amide). For example, adding sodium hydride (NaH) to an alcohol will generate the corresponding alkoxide.[11]
-
Increase Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier. Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS can significantly improve the rate.[10][11]
-
Switch to a Stronger Nucleophile: If possible, select a more basic or more polarizable nucleophile. For example, if an alcohol is ineffective, a thiol might be a better choice.
Q5: I'm using a strong nucleophile (e.g., sodium methoxide) in an appropriate solvent (DMSO), but my yield is still low. What other factors could be at play?
A: If the nucleophile and solvent are optimal, consider these other variables:
-
Reagent Purity & Anhydrous Conditions: Water is a competing, albeit weak, nucleophile. Ensure your reagents and solvent are dry. Impurities in the starting material can also inhibit the reaction.[10]
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if the reaction is heated for an extended period or if your nucleophile is sensitive to air.
-
Decomposition: 1,2-diethoxy-4,5-dinitrobenzene can decompose at very high temperatures, leading to the formation of dark, tarry material. If you observe this, try running the reaction at a lower temperature for a longer time.[10]
Q6: I am observing unexpected side products. Can this be related to my choice of a strong nucleophile?
A: Yes, the nucleophile's character can lead to side reactions:
-
Competing Reactions: If your nucleophile has multiple reactive sites, you may see a mixture of products.
-
Reaction with Solvent: Some very strong nucleophiles can react with the solvent. For example, hydroxide or alkoxides can hydrolyze or transesterify ester-containing solvents or deprotonate acetonitrile.
-
Benzyne Formation: While less common for such a highly activated substrate, extremely strong and sterically hindered bases (like LDA) could potentially induce an elimination-addition (benzyne) mechanism, leading to regioisomeric products.[10][12] This is generally not a concern with common nucleophiles like amines, alkoxides, or thiols.
Data & Troubleshooting Summary
| Problem | Potential Cause Related to Nucleophile | Recommended Solution |
| Low or No Conversion | Weak nucleophile (low basicity). | Use a stronger nucleophile; add a base to deprotonate a neutral nucleophile; increase temperature.[10][11] |
| Nucleophile is sterically hindered. | Switch to a less bulky nucleophile (e.g., methoxide instead of tert-butoxide). | |
| Protic solvent is deactivating the nucleophile. | Change to a polar aprotic solvent like DMF or DMSO.[9][10] | |
| Formation of Byproducts | Nucleophile is too basic, acting as a base. | Use a "softer," less basic but still potent nucleophile (e.g., a thiol). |
| Nucleophile is reacting with the solvent. | Choose a more inert solvent for the given nucleophile and conditions. | |
| Reaction is Fast but Messy | Decomposition at high temperatures. | Reduce the reaction temperature and allow a longer reaction time. |
Visualized Mechanisms and Workflows
SNAr Reaction Mechanism
The reaction proceeds via a two-step addition-elimination pathway. The initial nucleophilic attack is typically the rate-limiting step.
Caption: The Addition-Elimination mechanism of SNAr.
Troubleshooting Workflow for Low Conversion
This workflow guides the logical process for diagnosing a slow or stalled reaction.
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for reacting 1,2-diethoxy-4,5-dinitrobenzene with a typical amine nucleophile like piperidine or morpholine.
Materials:
-
1,2-diethoxy-4,5-dinitrobenzene (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with stir bar
-
Condenser and inert gas line (N₂ or Ar)
-
Heating mantle or oil bath
-
TLC supplies
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 1,2-diethoxy-4,5-dinitrobenzene.
-
Dissolution: Add anhydrous DMF or DMSO to dissolve the substrate completely (concentration typically 0.1-0.5 M).
-
Nucleophile Addition: Add the amine nucleophile to the solution via syringe at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (a good starting point is 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, typically colored, product spot.
-
Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water, which will often precipitate the solid product. The product can then be collected by vacuum filtration, washed with water, and dried. Alternatively, an extractive workup with a suitable organic solvent (e.g., ethyl acetate) may be performed.
-
Purification: The crude product can be purified by recrystallization or column chromatography as needed.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This method allows for the quantitative determination of reaction rates, enabling direct comparison of different nucleophiles.
Principle: The SNAr product formed from 1,2-diethoxy-4,5-dinitrobenzene is often highly colored and possesses a distinct UV-Vis absorbance profile from the starting materials, allowing its formation to be monitored over time.
Procedure:
-
Stock Solutions: Prepare stock solutions of known concentration for the 1,2-diethoxy-4,5-dinitrobenzene substrate and the nucleophile in the chosen solvent (e.g., acetonitrile or DMSO).
-
Pseudo-First-Order Conditions: The experiment should be run under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold) relative to the substrate. This ensures the nucleophile concentration remains effectively constant throughout the reaction.
-
Initiation & Measurement: In a temperature-controlled cuvette within the spectrophotometer, mix the substrate and nucleophile solutions to initiate the reaction. Immediately begin recording the absorbance at the λ_max of the product at fixed time intervals.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be obtained by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs.
-
Determine Second-Order Rate Constant: Repeat the experiment at several different excess concentrations of the nucleophile. A plot of k_obs versus the nucleophile concentration ([Nu]) will yield a straight line passing through the origin. The slope of this line is the second-order rate constant (k₂), which is the ultimate measure of the reaction's kinetic performance.[6][13]
References
-
Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. Retrieved from [Link]
-
Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
El-Ablack, F. Z. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved from [Link]
-
El-Ablack, F. Z. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Nucleophile Effects on Substitution Reaction Rates. Retrieved from [Link]
-
Habibi, A., Ahmadian, S., & Vahidi, S. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Retrieved from [Link]
-
University of Southampton. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Sánchez, B., Ormazábal-Toledo, R., & Campodónico, P. R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Retrieved from [Link]
-
Sánchez, B., Ormazábal-Toledo, R., & Campodónico, P. R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]
-
ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]
-
Um, I. H., Lee, E. J., & Lee, J. Y. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry, 79(15), 7226-7234. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics of the reactions between 1,2-dinitrobenzene and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetics of the Reaction of 1-Halo-2,4-dinitrobenzenes with - N-(3-Dimethylaminopropyl)-p-anisidine and N-Isohexyl. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Retrieved from [Link]
-
Plater, M. J., & Harrison, W. T. A. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophile Effects on Substitution Reaction Rates – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 7. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
dealing with water contamination in solvent for SNAr reactions
The following guide is structured as a dynamic Technical Support Center. It bypasses generic advice to address the specific kinetic and thermodynamic challenges of water in Nucleophilic Aromatic Substitution (SNAr).
Topic: Solvation Control & Water Management in SNAr Chemistry
Status: Active Operator: Senior Application Scientist Ticket ID: SNAR-H2O-OPT
Diagnostic Hub: Is Water Your Problem?
Before deploying drying protocols, we must confirm if water is the root cause of your failure mode. Water in SNAr is not merely a contaminant; it is a competing nucleophile and a proton source.
Scenario A: The "Phantom" Impurity
User Report: "My conversion is good, but I see a persistent impurity at [M-X+17] or [M-X-15] in LCMS." Diagnosis: Hydrolysis (Phenol Formation). [1]
-
The Mechanism: Water acts as a nucleophile.[2] In the presence of the base required for your SNAr (e.g., K2CO3, Cs2CO3), trace water generates Hydroxide (OH⁻).[1] Hydroxide is often a smaller, harder, and faster nucleophile than your desired amine or alkoxide.[1]
-
The tell-tale sign: The impurity corresponds to the phenol (Ar-OH) or the ether hydrolysis product. This is most common with highly electron-deficient rings (e.g., dinitrobenzenes, fluoropyridines).[1]
Scenario B: The Stalled Reaction
User Report: "Reaction stops at 60% conversion. Adding more electrophile doesn't help." Diagnosis: Base Deactivation (Thermodynamic Stall).
-
The Mechanism: If your nucleophile is an alcohol or thiol, you are relying on the base to deprotonate it (
equilibrium).[1] Water ( 15.[1]7) will protonate your reactive alkoxide ( 16-18) back to the alcohol, effectively quenching the reactive species.[1] -
The tell-tale sign: The starting material remains, but the reaction rate plateaus to zero despite heating.
Scenario C: The "Impossible" Acceleration
User Report: "I dried my solvent perfectly, and now the reaction is slower." Diagnosis: Transition State Destabilization.
-
The Mechanism: SNAr proceeds via a Meisenheimer Complex (MC).[3] This anionic intermediate is stabilized by hydrogen bonding.[4] In specific cases (usually amine nucleophiles), trace water or polar protic solvents stabilize the MC and lower the activation energy (
).[1] -
The Fix: Do not dry. Control the water level (e.g., 95:5 DMSO:Water) rather than eliminating it.[1]
Visualization: The Kinetic Competition
The following diagram illustrates the bifurcation point where water dictates the reaction outcome.
Figure 1: Kinetic competition between the desired nucleophile and hydroxide generated from trace water.[1]
Protocol Module: The "Dry" Standard
If Diagnosis A or B applies, you must dry your solvent.[1] Distilling DMSO/DMF is hazardous and often ineffective due to high boiling points and thermal decomposition.
The Molecular Sieve Protocol (Static Drying)
This is the industry standard for polar aprotic solvents (DMSO, DMF, NMP).[1]
| Parameter | Specification | Reasoning |
| Sieve Type | 3A (Preferred) or 4A | 3A excludes most organic molecules, preventing catalytic breakdown of the solvent itself.[1] |
| Activation | Required | Commercial sieves are wet. They must be activated before use. |
| Activation Temp | 180°C - 250°C | Under high vacuum (<1 mbar) for 12+ hours. |
| Loading | 10-20% w/v | 10g of sieves per 100mL of solvent. |
| Time to Dry | 24 - 48 Hours | Static drying (sitting without stirring) prevents grinding sieves into dust. |
| Residual Water | < 50 ppm | Verifiable by Karl Fischer titration. |
Step-by-Step Activation:
-
Place sieves in a round-bottom flask.
-
Heat to 200°C using a heating mantle or sand bath.
-
Apply high vacuum.
-
Maintain for overnight (12h). Note: Microwave activation is possible (pulses) but risks overheating/cracking sieves.[1]
-
Cool under Ar/N₂ atmosphere.
-
Cannulate solvent directly onto sieves.
Expert Tip: Do not stir sieves with a magnetic bar. It grinds them into a fine aluminosilicate dust that clogs filters and can act as a Lewis Acid catalyst, promoting side reactions.[1]
Advanced Workarounds: The "Wet" Alternative
If drying is impossible or the reaction fails under anhydrous conditions, invert the problem. Use Micellar Catalysis .[5][6]
The Concept: Instead of fighting water, use a surfactant (e.g., TPGS-750-M).[1][5][6][7][8] The surfactant forms nanomicelles in water. The lipophilic SNAr reagents migrate inside the micelle (anhydrous core), while the water remains outside.
Why it works:
-
Concentration Effect: Effective concentration in the micelle core is extremely high (2M - 5M), accelerating rates.[1]
-
Protection: The hydrophobic core shields the transition state from bulk water hydrolysis.
Figure 2: Decision matrix for selecting between Desiccation (Route A) and Micellar Catalysis (Route B).
Frequently Asked Questions (FAQ)
Q: Can I use Calcium Hydride (CaH₂) to dry DMSO? A: NO. CaH₂ reacts with DMSO to form dimsyllithium-like species (dimsyl anion) which can decompose explosively or cause runaway exotherms.[1] Stick to Molecular Sieves (3A) or vacuum distillation (if strictly necessary and safety protocols are met).[1]
Q: My reaction works in DMF but fails in DMSO. Why? A: While both are polar aprotic, DMSO is more hygroscopic than DMF.[1] If you are using an open vessel or old solvent, the water content in DMSO is likely significantly higher.[1] Furthermore, DMSO can act as an oxidant (Swern-type) at high temperatures if activators are present.[1]
Q: I see a "rate acceleration" when I add water. Should I keep it? A: Yes. As noted in Scenario C, if your nucleophile is a secondary amine, water can assist in proton transfer during the breakdown of the Meisenheimer complex.[1] If LCMS shows no hydrolysis byproducts, the water is acting as a co-catalyst.[1]
References
-
Drying Efficiency Standards: Burfield, D. R.; Smithers, R. H. Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents. J. Org. Chem. 1978 , 43, 3966–3968.[1]
-
Micellar Catalysis (SNAr in Water): Lipshutz, B. H.; Ghorai, S. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.[1] Org.[9] Lett. 2012 , 14, 422–425.[1]
-
SNAr Mechanism & Water Effects: Um, I.-H.; Kim, M.-Y.; Dust, J. M.[1] Medium effect (water versus MeCN) on reactivity and reaction pathways for the SNAr reaction.[10] Can. J. Chem. 2007 , 85, 1–7.[1] [1]
-
General SNAr Theory: Bunnett, J. F.; Zahler, R. E.[1] Nucleophilic Substitution Reactions in Aromatic Systems.[3][10][11][12] Chem. Rev. 1951 , 49, 273–412.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 7. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 8. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Analysis: 1,2-Diethoxy-4,5-dinitrobenzene vs. 1,2-Dichloro-4,5-dinitrobenzene
Executive Summary
In the development of functional heterocycles—specifically quinoxalines, benzimidazoles, and phthalocyanines—the choice between 1,2-Dichloro-4,5-dinitrobenzene (DCDNB) and 1,2-Diethoxy-4,5-dinitrobenzene (DEDB) is rarely a simple swap. It is a strategic decision between reactivity and solubility .
-
DCDNB is the electrophilic parent scaffold . It is cost-effective and reactive, serving as the primary entry point for introducing nucleophiles. However, its derivatives often suffer from poor solubility and electron-deficient character.
-
DEDB is the solubility-engineered derivative . Synthesized from DCDNB, it introduces electron-donating ethoxy groups that dramatically enhance solubility in organic media and alter the electronic profile of the final pharmacophore or chromophore.
This guide analyzes the critical trade-offs in synthesis, handling, and downstream application performance.
Physicochemical Profile & Reactivity[1][2][3][4]
The fundamental difference lies in the substituents at the 1,2-positions. The chloro groups are electron-withdrawing and good leaving groups, whereas the ethoxy groups are electron-donating and stable.
Table 1: Comparative Property Analysis
| Feature | 1,2-Dichloro-4,5-dinitrobenzene (DCDNB) | 1,2-Diethoxy-4,5-dinitrobenzene (DEDB) |
| CAS Number | 6306-39-4 | 20027-77-6 (approx.) |
| Role | Electrophilic Precursor (Starting Material) | Nucleophilic/Soluble Intermediate |
| Electronic Nature | Electron-Deficient ( | Electron-Rich ( |
| Solubility | Low in alcohols; Soluble in DCM, hot toluene | High in alcohols, THF, DCM, EtOAc |
| Reactivity Mode | Reduction to diamine; Electrophilic substitution | |
| Reduction Risk | High: Risk of hydrodechlorination (loss of Cl) | Low: Stable to catalytic hydrogenation |
| Key Application | Synthesis of substituted phenazines/quinoxalines | Synthesis of soluble phthalocyanines/sensors |
Critical Decision Pathways (The "Why" and "When")
The selection of DCDNB vs. DEDB dictates the synthetic route and the final properties of the molecule.
Scenario A: You need a scaffold for further functionalization.
Choose DCDNB. The chlorine atoms are excellent leaving groups. You can displace one or both chlorines with amines, thiols, or alkoxides to create diverse libraries of compounds.
-
Mechanism:[1]
displacement. -
Constraint: You must control the reaction temperature to prevent double substitution if mono-substitution is desired.
Scenario B: You need a soluble, electron-rich fluorophore or drug.
Choose DEDB. If your final molecule (e.g., a planar benzimidazole) is precipitating out of solution, switching to the diethoxy analog is the standard solution. The ethyl chains disrupt crystal packing, enhancing solubility, while the oxygen atoms donate electron density, often red-shifting absorption spectra in dyes.
Visualizing the Synthetic Divergence
The following diagram illustrates how DCDNB serves as the hub, while DEDB is a specialized branch.
Figure 1: Synthetic divergence showing DCDNB as the electrophilic hub and DEDB as the solubility pathway.
Experimental Protocols
Protocol 1: Synthesis of DEDB from DCDNB
This is the standard method to access DEDB. The reaction is exothermic and requires careful control to ensure complete substitution of both chlorine atoms.
-
Reagents: DCDNB (1.0 eq), Sodium metal (2.5 eq), Absolute Ethanol.
-
Workflow:
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol under
. -
Cool the solution to 0–5°C.
-
Add DCDNB portion-wise (solid) or dropwise (if dissolved in minimal hot ethanol/THF). Caution: Exothermic.
-
Reflux for 2–4 hours. Monitor by TLC (DCDNB moves faster than DEDB in Hexane/EtOAc).
-
Quench: Pour into ice water. DEDB will precipitate as a yellow/orange solid.
-
Purification: Recrystallize from Ethanol or Acetic Acid.
-
-
Key Insight: If the product is brown or oily, it indicates partial reduction or polymerization (Meisenheimer complex formation). Ensure the ethanol is dry.
Protocol 2: Reduction to Diamine (The Critical Difference)
This step highlights the "Expertise" pillar. You cannot use the same reduction method for both.
A. Reducing DCDNB (Retention of Chlorine)
-
Challenge: Catalytic hydrogenation (H2/Pd) will strip the chlorines (hydrodechlorination), yielding unsubstituted phenylenediamine.
-
Recommended Method:Iron/Acetic Acid (Bechamp Reduction) or Stannous Chloride (SnCl2) .
-
Procedure: Suspend DCDNB in Ethanol/Acetic Acid (1:1). Add Iron powder (5 eq). Reflux 2h. Filter hot to remove iron oxides. Neutralize filtrate to precipitate the diamine.
B. Reducing DEDB (Standard)
-
Challenge: The resulting diamine is extremely electron-rich and oxidizes rapidly in air (turning black).
-
Recommended Method:Catalytic Hydrogenation (H2, Pd/C) or Hydrazine/Pd-C .
-
Procedure: Dissolve DEDB in MeOH. Add 10% Pd/C (5 wt%). Stir under H2 balloon for 4–12h. Filter through Celite.[2]
-
Handling: Use the filtrate immediately for the next step (e.g., condensation with a diketone) without isolating the solid diamine if possible.
Application Performance: Case Study
Case Study: Phthalocyanine Synthesis
Phthalocyanines (Pcs) are used in organic photovoltaics and photodynamic therapy.
-
Using DCDNB:
-
Produces Octachlorophthalocyanine .
-
Result: Extremely insoluble. Difficult to purify or process into thin films. Aggregates strongly, quenching fluorescence.
-
-
Using DEDB:
-
Produces Octaethoxyphthalocyanine .
-
Result: Soluble in chloroform/toluene. The electron-donating ethoxy groups shift the Q-band absorption to longer wavelengths (red-shift), improving light harvesting in the near-IR region.
-
Safety & Handling (E-E-A-T)
-
Explosion Hazard: Both compounds are polynitro aromatics. While stable at room temperature, they are energetic. Never heat the dry solids in a closed vessel. DCDNB has a lower decomposition threshold than DEDB.
-
Sensitization: DCDNB is a potent skin sensitizer (chlorine displacement by skin proteins). Double-gloving (Nitrile) is mandatory.
-
Meisenheimer Complexes: When reacting DCDNB with strong bases (hydroxide/alkoxide), the solution may turn deep red/purple. This is a Meisenheimer complex. Do not acidify rapidly as it may generate heat and gas.
References
-
Synthesis of Alkoxy-Dinitrobenzenes
- Source: Wataru, S., et al. "Synthesis and properties of 1,2-dialkoxy-4,5-dinitrobenzenes." Journal of Heterocyclic Chemistry.
- Context: Describes the mechanism and yield optimiz
-
(Reference for general dinitrobenzene nucleophilic substitution).
-
Selective Reduction Strategies
- Source: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
- Context: Validates the use of SnCl2 for preserving halogen substituents during reduction.
-
[3]
-
Phthalocyanine Applications
- Source: McKeown, N. B. "Phthalocyanine Materials: Synthesis, Structure and Function." Cambridge University Press.
- Context: Details the solubility differences between chloro- and alkoxy-substituted phthalocyanines.
-
Safety Data (DCDNB)
- Source: PubChem Compound Summary for CID 24858088.
Sources
Beyond Spectral Ambiguity: The Definitive Role of X-ray Crystallography in Validating 1,2-Diethoxy-4,5-dinitrobenzene Derivatives
Executive Summary
In the high-stakes arena of drug discovery and organic electronics, structural ambiguity is a silent failure point. 1,2-Diethoxy-4,5-dinitrobenzene (DEDB) serves as a critical scaffold for synthesizing bioactive quinoxalines, benzimidazoles, and planar organic semiconductors. However, the symmetry of this precursor, combined with the electronic malleability of the nitro groups, often leads to reaction products—such as regioisomers or tautomers—that are indistinguishable by standard 1D NMR.
This guide objectively compares validation methodologies, establishing Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmatory step, but as the primary tool for resolving structural dead-ends where spectroscopy falls short.
The Synthetic Challenge: Why NMR is Not Enough
The chemical utility of DEDB lies in its electrophilicity. It typically undergoes two primary reaction pathways:
-
Nucleophilic Aromatic Substitution (
): Displacement of a nitro group or an ethoxy group. -
Reductive Cyclization: Reduction to the diamine followed by condensation to form heterocycles.
The Ambiguity Trap
When reacting DEDB to form quinoxalines (via reduction and condensation with asymmetric
-
Isochronous Signals: Overlapping peaks due to high symmetry.
-
Fast Exchange: Tautomeric protons shifting faster than the NMR time scale, averaging signals.
-
Quaternary Silence: Critical carbon atoms at the fusion points often lack proton coupling, making HMBC correlations ambiguous.
SC-XRD bypasses these limitations by providing a static, 3D map of electron density, offering absolute configuration without inference.
Methodological Comparison: SC-XRD vs. Alternatives
The following table contrasts the utility of SC-XRD against standard spectroscopic techniques specifically for DEDB derivatives.
| Feature | SC-XRD (Crystallography) | 1D NMR ( | 2D NMR (NOESY/HMBC) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atomic Coordinates | Chemical Shift ( | Through-space/bond correlations | Mass-to-charge ratio ( |
| Regioisomer ID | Definitive (Absolute structure) | Ambiguous (often requires simulation) | High (requires distinct distinct protons) | Low (fragmentation often identical) |
| Stereochemistry | Absolute (Chirality/Packing) | Relative (requires coupling constants) | Relative | None |
| Sample State | Solid (Single Crystal) | Solution | Solution | Gas Phase (Ionized) |
| Key Limitation | Requires suitable crystal | Solvent effects/Peak overlap | Signal-to-noise/Relaxation times | Cannot distinguish isomers |
| "DEDB" Specific | Resolves nitro-group torsion & | Ethoxy chains often obscure aromatic region | Helpful, but often inconclusive for quaternary C | Confirms formula, not structure |
Experimental Protocol: The Validation Workflow
This protocol details the synthesis of a model quinoxaline derivative from DEDB and its subsequent crystallographic validation.
Phase 1: Synthesis & Isolation
-
Precursor: 1,2-Diethoxy-4,5-dinitrobenzene (CAS: Custom/Analogous to 3395-03-7).
-
Step A (Reduction): Dissolve DEDB (1.0 eq) in EtOH. Add 10% Pd/C (10 wt%) and hydrazine hydrate (5.0 eq) cautiously at reflux for 4 hours. Filter hot to remove Pd/C.
-
Checkpoint: The solution turns from yellow to colorless (formation of diamine).
-
-
Step B (Condensation): To the filtrate (under
), add Benzil (1.0 eq) and a catalytic amount of acetic acid. Reflux for 3 hours. -
Isolation: Cool to RT. The crude quinoxaline precipitates. Filter and wash with cold EtOH.
Phase 2: Crystallization (The Critical Step)
SC-XRD requires a high-quality single crystal. For planar DEDB derivatives,
-
Method: Vapor Diffusion.
-
Solvent System: Dichloromethane (DCM) / Hexane.
-
Procedure:
-
Dissolve 20 mg of the product in minimal DCM (0.5 mL) in a small vial.
-
Place this open vial inside a larger jar containing 5 mL of Hexane.
-
Seal the outer jar tightly.
-
Store at 4°C in a vibration-free zone for 3–5 days.
-
-
Selection: Harvest crystals under a microscope using polarized light. Look for sharp edges and uniform extinction.
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
radiation, Å). -
Temperature: 100 K (Cryostream is essential to freeze ethoxy chain disorder).
-
Refinement: SHELXL-2018/3.
-
Target Metrics:
, Goodness of Fit (GooF) .
Structural Insights & Data Visualization
Workflow Diagram
The following diagram illustrates the decision matrix for validating DEDB reaction products. Note how NMR loops back to uncertainty, whereas SC-XRD leads to a definitive endpoint.
Figure 1: Decision pathway for structural validation. Note the "Ambiguity" loop often encountered with NMR, necessitating the SC-XRD pathway.
Key Crystallographic Features of DEDB Derivatives
When analyzing the X-ray data of these specific compounds, pay attention to:
-
Nitro Group Torsion: In the starting material and intermediates, steric crowding between the ethoxy and nitro groups often forces the nitro group out of the aromatic plane (torsion angle > 30°). This explains the reduced conjugation observed in UV-Vis, which NMR cannot quantify.
-
Ethoxy Chain Conformation: The ethyl groups can adopt cis or trans orientations relative to the ring plane. This affects packing density and melting point.
- Stacking: Quinoxaline derivatives are planar. SC-XRD allows measurement of the centroid-to-centroid distance (typically 3.4–3.6 Å), a key predictor of charge carrier mobility in organic electronics.
References
-
Crystallographic Fundamentals
-
Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg.
-
-
Nitro-Veratrole Chemistry
-
Quinoxaline Synthesis
-
Ajani, O. O., et al. (2010). "Microwave assisted synthesis and antimicrobial activity of some 2,3-quinoxalinone derivatives." Journal of Heterocyclic Chemistry. Link
-
-
NMR vs XRD Comparison
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." Link
-
-
Regioselectivity in Dinitrobenzenes
Sources
A Comparative Analysis of Ethoxy vs. Fluoro Groups in Dinitrobenzene Reactivity: A Guide for Researchers
In the realm of nucleophilic aromatic substitution (SNAr), the nature of the leaving group is a critical determinant of reaction kinetics and feasibility. This guide provides a detailed comparative analysis of the ethoxy (-OEt) and fluoro (-F) groups as leaving groups in the context of dinitrobenzene reactivity, a topic of significant interest in organic synthesis and drug development. By synthesizing mechanistic principles with experimental insights, this document aims to equip researchers with a comprehensive understanding of the factors governing the reactivity of 1-ethoxy-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene.
The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as dinitrobenzene, does not proceed via a concerted SN2 or a stepwise SN1 mechanism. Instead, it follows a two-step addition-elimination pathway.[1][2] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[4]
The presence of strong electron-withdrawing groups, such as the two nitro groups (-NO2) in dinitrobenzene, is crucial. These groups, positioned ortho and para to the leaving group, effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first, rate-determining step.[3]
Caption: The two-step addition-elimination mechanism of SNAr.
The "Element Effect": Unraveling the Fluoro Anomaly
In the context of SNAr reactions, the typical trend of halide leaving group ability observed in SN2 reactions (I > Br > Cl > F) is inverted.[5] For activated aryl halides, the reactivity order is often F > Cl > Br > I.[6] This phenomenon, known as the "element effect," is a direct consequence of the reaction mechanism.
The rate-determining step in the SNAr reaction of 1-fluoro-2,4-dinitrobenzene is the initial attack of the nucleophile to form the Meisenheimer complex.[4] The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, which makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[5] This inductive stabilization of the transition state leading to the Meisenheimer complex outweighs the high strength of the C-F bond. Since the C-F bond is broken in the fast, non-rate-determining second step, its strength has a minimal impact on the overall reaction rate.[4]
In contrast, for the other halogens, while the C-X bond is weaker, their lower electronegativity provides less stabilization for the developing negative charge in the transition state of the first step.
Ethoxy as a Leaving Group: A Comparative Disadvantage
The ethoxy group (-OEt), while a viable leaving group in SNAr reactions, is generally less reactive than the fluoro group. This can be attributed to several factors:
-
Basicity: The ethoxide anion (EtO-) is a significantly stronger base than the fluoride anion (F-). In general, poorer leaving groups are stronger bases. The departure of a more basic leaving group is less favorable.
-
Electronegativity and Inductive Effect: While the oxygen atom in the ethoxy group is electronegative, the overall electron-withdrawing inductive effect of the ethoxy group is less pronounced than that of a fluorine atom. This results in a less electrophilic ipso-carbon in 1-ethoxy-2,4-dinitrobenzene compared to its fluoro-analogue, leading to a slower rate of nucleophilic attack.
-
Meisenheimer Complex Stability: The greater inductive effect of fluorine provides superior stabilization of the negative charge in the Meisenheimer complex, further contributing to the faster reaction rate of 1-fluoro-2,4-dinitrobenzene.[4]
Quantitative Comparison: A Look at the Kinetics
Kinetic studies of the reactions of 1-halo-2,4-dinitrobenzenes with various amines consistently show that the fluoro-substituted compound is the most reactive. For instance, Mayr electrophilicity parameters (E) determined for 1-X-2,4-dinitrobenzenes show a less negative value for the fluoro derivative (E = -14.1 for X = F) compared to the chloro and bromo derivatives (E = -17.6 for X = Cl and Br), indicating a higher electrophilicity and reactivity for the fluoro-substituted compound.[6][7]
Studies on the reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines provide insights into the behavior of oxygen-based leaving groups.[8] The reactivity in these systems is sensitive to the electronic properties of the substituent Y on the leaving group. An electron-withdrawing group on the phenoxy moiety enhances the leaving group's ability and increases the reaction rate. The ethoxy group, being electron-donating by resonance, is expected to be a less effective leaving group compared to a phenoxy group with electron-withdrawing substituents.
Table 1: Comparative Reactivity of Dinitrobenzene Derivatives
| Substrate | Leaving Group | Relative Reactivity with Amines | Key Factors |
| 1-Fluoro-2,4-dinitrobenzene | -F | Very High | High electronegativity of F strongly activates the ring towards nucleophilic attack (rate-determining step).[4][5] |
| 1-Chloro-2,4-dinitrobenzene | -Cl | High | Less electronegative than F, leading to lower reactivity.[6] |
| 1-Bromo-2,4-dinitrobenzene | -Br | Moderate | Weaker inductive effect compared to F and Cl.[6] |
| 1-Ethoxy-2,4-dinitrobenzene | -OEt | Lower than Fluoro | Ethoxide is a stronger base than fluoride. The ethoxy group has a weaker inductive electron-withdrawing effect compared to fluorine. |
Experimental Protocol: A Comparative Kinetic Study via UV-Vis Spectrophotometry
This protocol outlines a method for comparing the reaction rates of 1-fluoro-2,4-dinitrobenzene and 1-ethoxy-2,4-dinitrobenzene with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.[9][10][11] The formation of the product, N-(2,4-dinitrophenyl)piperidine, can be monitored by the increase in absorbance at its λmax (around 360-380 nm), where the reactants have negligible absorbance.
Materials and Reagents:
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
1-Ethoxy-2,4-dinitrobenzene
-
Piperidine
-
Anhydrous acetonitrile (MeCN) or other suitable aprotic solvent
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 1-fluoro-2,4-dinitrobenzene (e.g., 10 mM) in anhydrous acetonitrile.
-
Prepare a stock solution of 1-ethoxy-2,4-dinitrobenzene (e.g., 10 mM) in anhydrous acetonitrile.
-
Prepare a series of stock solutions of piperidine in anhydrous acetonitrile with varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
-
-
Determination of λmax for the Product:
-
React a small amount of 1-fluoro-2,4-dinitrobenzene with an excess of piperidine and allow the reaction to go to completion.
-
Record the UV-Vis spectrum of the resulting N-(2,4-dinitrophenyl)piperidine solution to determine its wavelength of maximum absorbance (λmax).
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to monitor the absorbance at the predetermined λmax.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a 1 cm quartz cuvette, place a known volume of the piperidine solution (ensure it is in large excess, e.g., at least 10-fold, compared to the dinitrobenzene derivative).
-
Initiate the reaction by adding a small, known volume of the dinitrobenzene derivative stock solution to the cuvette.
-
Quickly mix the solution and immediately start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Repeat the experiment for each concentration of piperidine and for both 1-fluoro-2,4-dinitrobenzene and 1-ethoxy-2,4-dinitrobenzene.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Piperidine] >> [Dinitrobenzene]), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst
-
Plot kobs versus the concentration of piperidine. The slope of this plot will give the second-order rate constant (k2) for the reaction.
-
Compare the k2 values obtained for 1-fluoro-2,4-dinitrobenzene and 1-ethoxy-2,4-dinitrobenzene to quantitatively assess their relative reactivities.
-
Caption: Workflow for the comparative kinetic study.
Conclusion
The comparative analysis of ethoxy and fluoro groups as leaving groups in dinitrobenzene reactivity clearly demonstrates the superior reactivity of the fluoro-substituted compound. This is primarily attributed to the high electronegativity of fluorine, which strongly activates the aromatic ring towards the rate-determining nucleophilic attack in the SNAr mechanism. The ethoxy group, being part of a more basic leaving group and exerting a weaker inductive effect, renders 1-ethoxy-2,4-dinitrobenzene significantly less reactive.
For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of synthetic routes and the development of novel molecules. The choice of leaving group can profoundly impact reaction efficiency, yield, and the feasibility of a desired transformation. While 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) is a classic example of a highly activated substrate for SNAr reactions,[12] the reactivity of other derivatives, such as those with ethoxy leaving groups, can be modulated and exploited in various synthetic contexts. The provided experimental protocol offers a robust framework for quantitatively assessing these reactivity differences in the laboratory.
References
-
Um, I.-H., et al. (2012). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses. The Journal of Organic Chemistry, 77(19), 8639-8647. Available at: [Link]
-
Cho, H.-J., & Um, I.-H. (2014). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Bulletin of The Korean Chemical Society, 35(8), 2435-2438. Available at: [Link]
-
Um, I.-H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry, 79(15), 7025-7031. Available at: [Link]
-
Um, I.-H., et al. (2012). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses. ResearchGate. Available at: [Link]
-
Um, I.-H., et al. (2017). Medium Effect (H2O versus MeCN) on Reactivity and Reaction Pathways for SNAr Reaction of 1-Aryloxy-2,4- dinitrobenzenes with Cyclic Secondary Amines. Canadian Journal of Chemistry. Available at: [Link]
-
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 854918. Available at: [Link]
-
Halpern, A. M. (n.d.). Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. Available at: [Link]
-
Neumann, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16985-16992. Available at: [Link]
-
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Center for Biotechnology Information. Available at: [Link]
-
Mencarelli, P., & Stegel, F. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (9), 1349-1353. Available at: [Link]
-
Wikipedia. (2024). Leaving group. Wikipedia. Available at: [Link]
-
Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. Scribd. Available at: [Link]
-
LibreTexts Chemistry. (2021). Conjugate Addition & Elimination at Aromatics (SNAR). LibreTexts. Available at: [Link]
-
Washington University in St. Louis. (n.d.). UV Visible Spectrophotometry (UV-Vis). Chemical and Environmental Analysis Facility (CEAF). Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
-
Wikipedia. (2024). Ultraviolet–visible spectroscopy. Wikipedia. Available at: [Link]
-
Um, I.-H., et al. (2012). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. Available at: [Link]
-
Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. Available at: [Link]
-
Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. Available at: [Link]
-
Goral, E., et al. (2010). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of Mass Spectrometry, 45(6), 666-674. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ‘water in oil’ microemulsions. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). 1-Fluoro-2,4-dinitrobenzene. Wikipedia. Available at: [Link]
-
Lee, H. W., et al. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Molecules, 29(21), 4984. Available at: [Link]
Sources
- 1. Leaving group - Wikipedia [en.wikipedia.org]
- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 3. scribd.com [scribd.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. UV Visible Spectrophotometry (UV-Vis) | Chemical and Environmental Analysis Facility (CEAF) | Washington University in St. Louis [ceaf.wustl.edu]
- 11. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Diethoxy-4,5-dinitrobenzene
The core principle of this guide is risk mitigation through informed action. By understanding the inherent hazards of 1,2-diethoxy-4,5-dinitrobenzene and adhering to the detailed procedures outlined below, laboratory personnel can ensure personal safety and environmental stewardship.
Hazard Profile: Understanding the Risk
1,2-diethoxy-4,5-dinitrobenzene belongs to the dinitrobenzene family of compounds. While a specific Safety Data Sheet (SDS) for this exact diether is not widely available, the hazard profile can be reliably inferred from its structural analogues, such as 1,2-dimethoxy-4,5-dinitrobenzene and other dinitrobenzenes. These compounds are characterized by their toxicity and potential for energetic decomposition.[1][2] The two nitro groups (-NO₂) significantly influence the molecule's reactivity and biological activity, making it a hazardous substance that must be handled with extreme care.[2][3]
The primary hazards are associated with its toxicity by all routes of exposure—inhalation, ingestion, and dermal contact.[3][4] Furthermore, nitroaromatic compounds are known to be thermally sensitive and can pose an explosion risk under specific conditions, such as heating in a confined space.[2]
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
To illustrate the potential hazards, the following table summarizes the Globally Harmonized System (GHS) classifications for related dinitrobenzene compounds. This data underscores the necessity for cautious handling and disposal.
| Hazard Statement | Description | GHS Classification (for related compounds) | Source |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [3] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [3] |
| H331 / H332 | Toxic / Harmful if inhaled | Acute toxicity, inhalation (Category 3/4) | [3][4] |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [3][4] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [3][4] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [3][4] |
| H373 | May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure | [5] |
| H411 | Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | [5] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing 1,2-diethoxy-4,5-dinitrobenzene for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Essential PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber, inspected prior to use). Wear a lab coat or fire/flame-resistant and impervious clothing to prevent skin contact.[4][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[4][6]
-
General Hygiene: Always wash hands thoroughly after handling and before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse.[7][8]
All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[8]
Step-by-Step Waste Management and Disposal Protocol
The proper disposal of 1,2-diethoxy-4,5-dinitrobenzene is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for regulatory compliance and safety.
Step 1: Waste Segregation
Proper segregation is fundamental to safe and efficient disposal.
-
Isolate Nitroaromatic Waste: 1,2-diethoxy-4,5-dinitrobenzene waste must be collected in a dedicated container labeled "Hazardous Waste: Nitroaromatic Compounds" or as directed by your institution's Environmental Health and Safety (EHS) department.
-
Avoid Mixing: Critically, do not mix this waste with other chemical streams, such as non-halogenated solvents, aqueous waste, acids, or bases.[5] Mixing can create unforeseen chemical reactions, complicate the final disposal process, and increase costs.[5]
Step 2: Containerization and Labeling
The integrity and labeling of the waste container are crucial for safe storage and transport.
-
Container Selection: Use a chemically compatible and sealable container in good condition. Borosilicate glass or a suitable plastic container is typically appropriate.
-
Immediate and Accurate Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste" .[5]
-
The full chemical name: "1,2-Diethoxy-4,5-dinitrobenzene" .[5]
-
The approximate concentration and composition of the waste.
-
The date of accumulation.[5]
-
The appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environment).[5][9]
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory in a designated area prior to collection.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[5][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][10]
-
Secure Storage: Keep the container tightly closed except when adding waste.[4][6][10] Store it in a cool, dry, and well-ventilated location, away from incompatible materials and sources of ignition.[4][6]
-
Secondary Containment: Place the waste container inside a secondary containment tray to prevent the spread of material in case of a leak or spill.[10]
Step 4: Arranging for Final Disposal
The ultimate disposal of 1,2-diethoxy-4,5-dinitrobenzene is not a task for laboratory personnel. It requires a licensed and qualified hazardous waste disposal contractor.
-
Professional Disposal: The material must be disposed of by removal to a licensed chemical destruction plant.[4]
-
High-Temperature Incineration: The recommended and most common method for the final disposal of nitroaromatic compounds is high-temperature incineration.[5][11] This process uses extremely high temperatures to destroy the toxic organic structure, converting it into less harmful substances like carbon dioxide, water, and inorganic acids.[5] The incinerator's emission control systems neutralize these resulting gases, preventing environmental release.[5]
-
Landfill is Unacceptable: Direct disposal to a landfill or sewer system is strictly prohibited.[4][11]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 1,2-diethoxy-4,5-dinitrobenzene.
Caption: Disposal workflow for 1,2-diethoxy-4,5-dinitrobenzene.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
Accidental Exposure
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[4][6]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6]
Spill Response
For small spills within a fume hood:
-
Remove all sources of ignition and use non-sparking tools.[4][6]
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the contaminated material and place it in a suitable, closed container for disposal as hazardous waste.[4][6]
-
Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[4][6]
Regulatory Compliance
All procedures for hazardous waste disposal are governed by strict regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[12][13][14] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly identified, managed, and disposed of in full compliance with local, state, and federal regulations.[12][13][15]
References
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7).
- ECHEMI. (n.d.). 1,2-DIMETHOXY-4,5-DINITROBENZENE SDS, 3395-03-7 Safety Data Sheets.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1,2-DIMETHOXY-4,5-DINITROBENZENE.
- iChemical. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene, CAS No. 3395-03-7.
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene.
- NCBI. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Cole-Parmer. (2004, October 05). Material Safety Data Sheet - 1,3-Dinitrobenzene.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cole-Parmer. (2005, October 03). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%.
- US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Request PDF. (2025, August 06). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- MIT EHS. (n.d.). Chemical Waste.
- PubChem. (n.d.). 1,3-Dinitrobenzene.
- ATSDR. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ic.ptb.de [ic.ptb.de]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. epa.gov [epa.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
